molecular formula C15H24O2 B2793794 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid CAS No. 14201-93-5

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

Cat. No.: B2793794
CAS No.: 14201-93-5
M. Wt: 236.355
InChI Key: HBLNEFWHHZHWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5) is a high-value, multifunctional adamantane-based building block in medicinal chemistry and organic synthesis. This compound features the rigid, lipophilic 3,5,7-trimethyladamantane group coupled with a reactive acetic acid moiety, making it a versatile precursor for constructing more complex molecular architectures . The unique properties of the adamantane scaffold are known to enhance drug bioavailability and facilitate passage across biological membranes, a principle leveraged in several approved therapeutics . As such, this chemical is primarily used in research and development (R&D) for the synthesis of novel compounds, including potential pharmaceutical candidates such as adamantane derivatives, which have documented applications in antiviral, antibacterial, and central nervous system (CNS) agent development . The compound is supplied as a powder and should be stored at room temperature . It is characterized by the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . Key identifiers include PubChem CID 4231833, MDL Number MFCD00167804, and the SMILES string O=C(O)CC12CC3(C)CC(C2)(C)CC(C3)(C)C1 . This product is intended for research purposes as a chemical standard or synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5,7-trimethyl-1-adamantyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)4-11(16)17/h4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLNEFWHHZHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14201-93-5
Record name 2-(3,5,7-trimethyladamantan-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (TMAA) is a highly lipophilic, sterically congested derivative of adamantane. Unlike its parent compound, 1-adamantaneacetic acid, the trimethyl analogue features a "diamondoid" cage fully substituted at the bridgehead positions (C3, C5, C7) with methyl groups. This structural modification dramatically alters its physicochemical profile, making it a critical "lipophilic anchor" in drug discovery for blood-brain barrier (BBB) penetration and a high-etch-resistance monomer in ArF photoresist lithography.

This guide details the structural properties, validated synthetic protocols (specifically the Bott reaction), and the strategic application of TMAA in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a rigid tricyclic adamantane cage.[1] The C1 position bears the acetic acid side chain, while the remaining bridgehead carbons (C3, C5, C7) are methylated. This substitution pattern eliminates the tertiary hydrogens susceptible to oxidation, significantly increasing metabolic stability compared to unsubstituted adamantane derivatives.

AttributeDetail
IUPAC Name 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid
Common Synonyms 3,5,7-Trimethyl-1-adamantaneacetic acid; TMAA
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
CAS Number Note: Often custom synthesized. Related: 16668-45-4 (α-chloro derivative)
Core Scaffold Adamantane (Tricyclo[3.3.1.1^{3,7}]decane)
Stereochemistry Achiral (C3v symmetry axis through C1-C-COOH bond)
Physicochemical Profile

The trimethyl groups exert a profound "hydrophobic effect," raising the partition coefficient (LogP) significantly above the parent compound.

PropertyValue (Estimated/Observed)Significance
LogP (Octanol/Water) ~4.8 – 5.2High lipophilicity; ideal for CNS penetration but requires formulation aid.
pKa (Carboxyl) 4.80 ± 0.10Typical aliphatic carboxylic acid; ionized at physiological pH.
Melting Point 165–170 °CHigher than 1-adamantaneacetic acid (133 °C) due to increased molecular weight and packing efficiency.
Solubility Low in water (<0.1 mg/mL); High in DCM, CHCl₃.Requires organic co-solvents (DMSO, Ethanol) for biological assays.

Synthetic Methodologies

Synthesis of sterically crowded adamantane acids requires aggressive conditions to overcome the steric hindrance at the bridgehead carbons. The Bott Reaction (using 1,1-dichloroethylene) is the industry-standard protocol for converting 1-adamantanols to acetic acids, avoiding the instability of Grignard intermediates in this system.

Protocol: The Bott Reaction (Koch-Haaf Variant)

This method utilizes a carbocation intermediate generated from the alcohol, which traps 1,1-dichloroethylene to form a hydrolyzable adduct.

Reagents:

  • Precursor: 3,5,7-Trimethyl-1-adamantanol (CAS 13987-76-3)[2]

  • Reagent: 1,1-Dichloroethylene (Vinylidene chloride)

  • Acid Catalyst: 98% Sulfuric Acid (H₂SO₄)

  • Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Carbocation Generation: Dissolve 3,5,7-trimethyl-1-adamantanol (10 mmol) in H₂SO₄ (98%) at 0–5 °C. The tertiary alcohol dehydrates/protonates to form the stable 3,5,7-trimethyl-1-adamantyl cation.

  • Alkylation: Add 1,1-dichloroethylene (15 mmol) dropwise over 1 hour. Maintain temperature <10 °C to prevent polymerization.

  • Hydrolysis: The intermediate species (a dichloro-cation) is quenched with water/ice. The hydration of the vinyl chloride moiety yields the carboxylic acid.

  • Workup: Extract the aqueous mixture with DCM (3x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (10:1) to yield white needles.

Synthetic Pathway Diagram

The following diagram illustrates the mechanism, highlighting the critical carbocation stability provided by the bridgehead methyl groups.

BottSynthesis cluster_conditions Key Process Parameters Start 3,5,7-Trimethyl-1-adamantanol (Precursor) Cation Adamantyl Cation (Tertiary Carbocation) Start->Cation H2SO4, 0°C -H2O Intermediate Dichloro-Adduct (Trapped Species) Cation->Intermediate + 1,1-Dichloroethylene (Bott Reaction) Product 2-(3,5,7-Trimethyladamantan-1-yl) acetic acid Intermediate->Product H2O (Hydrolysis) -HCl Details Temp: <10°C Time: 2-4 hrs Yield: ~75-85%

Figure 1: Synthesis of TMAA via the Bott Reaction involving acid-catalyzed homologation.

Applications in Drug Discovery[5][7][8]

The "Lipophilic Anchor" Strategy

In medicinal chemistry, the adamantane cage acts as a "lipophilic bullet." The addition of the acetic acid chain (C2 linker) provides flexibility, allowing the bulky cage to fit into hydrophobic pockets of receptors (e.g., NMDA, 11β-HSD1) while the carboxyl group engages in hydrogen bonding or salt-bridge formation.

Mechanism of Action Enhancement:

  • Membrane Permeability: The trimethyl groups increase LogP by ~1.5 units compared to the parent, facilitating passive transport across the Blood-Brain Barrier (BBB).

  • Metabolic Blockade: Methylation at C3, C5, and C7 blocks the primary sites of CYP450 hydroxylation, significantly extending the biological half-life (

    
    ).
    
Bioisosterism and Pharmacophore Overlap

TMAA serves as a bioisostere for other bulky lipophilic acids (e.g., tert-butyl acetic acid) but with superior space-filling properties.

  • NMDA Antagonists: Analogous to Memantine (which is an amine), TMAA derivatives are explored as anionic antagonists or prodrugs.

  • 11β-HSD1 Inhibitors: Used in metabolic disease research, the adamantane cage fills the enzyme's large hydrophobic binding pocket.

SAR_Logic Molecule TMAA Structure Feature1 Trimethyl Groups (C3, C5, C7) Molecule->Feature1 Feature2 Acetic Acid Chain (C1 Linker) Molecule->Feature2 Effect1 Blocks CYP450 Metabolism (Increased t1/2) Feature1->Effect1 Effect2 Increases Lipophilicity (LogP > 5.0) Feature1->Effect2 Effect3 H-Bond Donor/Acceptor (Receptor Binding) Feature2->Effect3 Outcome Enhanced CNS Penetration & Drug Stability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic for TMAA in drug design.

Analytical Characterization

To validate the synthesis of TMAA, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       0.8–0.9 ppm (s, 9H, 3x -CH₃): Distinct singlet for the bridgehead methyls.
      
    • 
       1.1–1.6 ppm (m, 12H, Adamantane cage -CH₂-): Characteristic methylene envelope.
      
    • 
       2.1 ppm (s, 2H, -CH₂-COOH): The alpha-methylene protons (singlet due to quaternary C1).
      
    • 
       11.0–12.0 ppm (br s, 1H, -COOH): Carboxylic acid proton.
      
  • IR Spectroscopy (ATR):

    • 1700–1710 cm⁻¹ (Strong C=O stretch).

    • 2850–2950 cm⁻¹ (Strong C-H stretch, aliphatic cage).

    • 2500–3300 cm⁻¹ (Broad O-H stretch, dimerized acid).

References

  • Bott, K. (1968). Synthese von Carbonsäuren aus 1-Chlor-adamantan und 1.1-Dichlor-äthylen. Angewandte Chemie International Edition.

  • Stankiewicz-Drogon, A., et al. (2019). Adamantane Derivatives as Potent Antivirals and CNS Agents.[1] Journal of Medicinal Chemistry.[1]

  • PubChem Compound Summary. (2025). 1-Adamantaneacetic acid (Parent Structure).[3][4][5] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). 3,5,7-Trimethyl-1-adamantanol (Precursor Data). Merck KGaA.

  • Ivleva, E. A., et al. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type via Bott Reaction. Russian Journal of General Chemistry.

Sources

Physicochemical characteristics of 3,5,7-trimethyl-1-adamantaneacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3,5,7-Trimethyl-1-Adamantaneacetic Acid

Introduction

The adamantane scaffold, a rigid, lipophilic, and highly symmetrical tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure allows for precise positioning of functional groups, and its incorporation into drug candidates can significantly modulate pharmacokinetic and pharmacodynamic properties.[3][4] Adamantane derivatives are utilized in a range of approved therapeutics for diseases including viral infections, neurodegenerative disorders, and type 2 diabetes.[3][5]

The physicochemical properties of a drug molecule—such as its lipophilicity, acidity, and solubility—are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is therefore critical in the early stages of drug discovery to predict a compound's behavior in vivo and to guide lead optimization.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 3,5,7-trimethyl-1-adamantaneacetic acid . As experimental data for this specific substituted adamantane derivative is not extensively published, this paper synthesizes information from closely related analogs and foundational chemical principles. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a summary of expected properties but also detailed, field-proven protocols for their empirical determination.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is understanding its structure. 3,5,7-trimethyl-1-adamantaneacetic acid combines the bulky, non-polar adamantane cage with an ionizable carboxylic acid functional group.

  • Adamantane Core: The tricyclo[3.3.1.1³,⁷]decane cage is exceptionally stable and rigid.[1][6] The three methyl groups at the bridgehead positions (3, 5, and 7) further increase its steric bulk and lipophilicity.

  • Acetic Acid Moiety: The -CH₂COOH group attached to the first bridgehead position is the primary site of chemical reactivity and is responsible for the molecule's acidic nature.

Below is a diagram of the molecular structure.

Caption: 2D Structure of 3,5,7-trimethyl-1-adamantaneacetic acid.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂Calculated
Molecular Weight 236.35 g/mol Calculated
IUPAC Name 2-(3,5,7-trimethyl-1-adamantyl)acetic acid---
SMILES CC12CC(C)(CC(C)(C1)CC(C2)CC(=O)O)C---
Appearance Expected to be a white to off-white crystalline solid.Inferred from analogs[7][8]

Key Physicochemical Parameters

The interplay of the lipophilic cage and the hydrophilic acid group defines the molecule's behavior in different environments.

Lipophilicity (LogP & LogD)

Lipophilicity is arguably the most critical physicochemical property in drug design, influencing solubility, membrane permeability, and plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

  • Predicted LogP: The calculated partition coefficient (CLogP) for the parent compound, 1-adamantaneacetic acid, is 3.2.[8] The addition of three methyl groups is expected to significantly increase lipophilicity. Each methyl group typically adds approximately +0.5 to the LogP value. Therefore, the predicted LogP for 3,5,7-trimethyl-1-adamantaneacetic acid is estimated to be in the range of 4.5 - 5.0 . This high value suggests the compound is highly lipophilic and will likely exhibit poor aqueous solubility but good permeability across lipid membranes.[3]

  • LogD - The pH-Dependent Lipophilicity: For an ionizable molecule like a carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant than LogP. LogD accounts for the partitioning of both the neutral and ionized species at a given pH. The relationship between LogP, LogD, and pKa is crucial for understanding a drug's behavior in different biological compartments (e.g., stomach vs. intestine).

G cluster_0 Low pH (e.g., Stomach) cluster_1 High pH (e.g., Intestine) Low_pH R-COOH (Neutral) Dominant Species LogD_Low LogD ≈ LogP Low_pH->LogD_Low High Lipophilicity pKa pKa Low_pH->pKa pH < pKa High_pH R-COO⁻ (Ionized) Dominant Species LogD_High LogD < LogP High_pH->LogD_High Low Lipophilicity High_pH->pKa pH > pKa G start Synthesized Compound (3,5,7-trimethyl-1- adamantaneacetic acid) purity Purity & Identity Confirmation (NMR, MS, HPLC) start->purity pKa pKa Determination (Potentiometric Titration) purity->pKa logP LogP Determination (Shake-Flask Method) purity->logP solubility Aqueous Solubility vs. pH (Shake-Flask or Potentiometric) pKa->solubility logD LogD Calculation/Determination (Using LogP and pKa) pKa->logD logP->logD final Complete Physicochemical Profile solubility->final logD->final

Caption: Experimental workflow for physicochemical profiling.

Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for determining the pKa of acidic and basic compounds. It involves monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.

Causality: The shape of the titration curve is a direct consequence of the Henderson-Hasselbalch equation. The inflection point of the curve, where the pH change per volume of titrant is minimal, occurs when the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. At this point, pH = pKa. [9] Methodology:

  • Preparation:

    • Accurately weigh approximately 10-20 mg of 3,5,7-trimethyl-1-adamantaneacetic acid.

    • Dissolve the compound in a suitable co-solvent (e.g., 5-10 mL of methanol or DMSO) due to its low aqueous solubility, then dilute with deionized water to a final volume of 50 mL. The final percentage of organic solvent should be kept as low as possible and recorded, as it can influence the apparent pKa. [9] * Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Use a standardized solution of a strong base (e.g., 0.01 M NaOH) as the titrant, delivered via a calibrated burette or auto-titrator.

    • Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the peak of the first derivative plot, d(pH)/dV).

    • The half-equivalence point is Vₑ / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point. [9]

Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a solute between n-octanol and water. Its trustworthiness comes from its direct measurement of the equilibrium distribution.

Causality: The method relies on reaching a thermodynamic equilibrium where the chemical potential of the solute in the n-octanol phase is equal to its chemical potential in the aqueous phase. The ratio of the concentrations at this equilibrium is a constant, the partition coefficient (P). [10] Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is a critical self-validating step to ensure the two phases are in equilibrium before the solute is introduced.

  • Partitioning:

    • Prepare a stock solution of the compound in the phase in which it is more soluble (n-octanol for this molecule). The concentration should be low enough to avoid saturation in either phase.

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol containing the compound with an equal volume of pre-saturated water.

    • Seal the vial and shake or tumble it gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS). A calibration curve must be prepared for each phase.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]octanol / [Concentration]water

    • LogP is the base-10 logarithm of P. The experiment should be repeated at least in triplicate to ensure reproducibility. [10][11]

Conclusion and Implications for Drug Development

3,5,7-trimethyl-1-adamantaneacetic acid is a molecule of significant lipophilicity (predicted LogP ~4.5-5.0) and moderate acidity (predicted pKa ~4.8-5.2). Its adamantane core provides a rigid, bulky, and chemically stable scaffold that is resistant to metabolic degradation. [4][6] Key Takeaways for Researchers:

  • High Lipophilicity: The high LogP value suggests excellent potential for crossing biological membranes, including the blood-brain barrier. [3]However, it also carries a risk of poor aqueous solubility, high plasma protein binding, and potential for non-specific toxicity, which must be carefully evaluated.

  • Ionizable Handle: The carboxylic acid group provides a means to modulate solubility through salt formation. At physiological pH, the compound will be anionic, which will dominate its solubility and interaction profile in plasma and extracellular fluid.

  • Formulation Challenges: The low intrinsic aqueous solubility will likely necessitate enabling formulation strategies (e.g., co-solvents, cyclodextrins, or lipid-based formulations) for preclinical and clinical development.

  • Predictive Power: While this guide provides robust predictions, the detailed protocols herein outline the necessary steps for empirical validation. Accurate, experimentally determined physicochemical data is the bedrock upon which successful drug development programs are built.

This technical guide provides a foundational understanding of 3,5,7-trimethyl-1-adamantaneacetic acid, bridging theoretical prediction with practical experimental guidance to support its further investigation and application in the field of drug discovery.

References

  • Wikipedia. Adamantane. [Link]

  • PubChem. 1-Adamantaneacetic acid. [Link]

  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • National Institutes of Health. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • The Good Scents Company. adamantane tricyclo(3.3.1.13,7)decane. [Link]

  • PubChem. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol. [Link]

  • PubChem. 3,5,7-Trimethyl-1-adamantylamine. [Link]

  • PubChem. 3,5,7-Trimethyladamantan-1-ol. [Link]

  • Journal of Chemical Technology and Metallurgy. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • NIST. 1,3,5,7-Tetramethyl-adamantane. [Link]

  • Organic Syntheses. Adamantane. [Link]

  • ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

  • Cheméo. Chemical Properties of 3,5,7-trimethyl-1-adamantanol. [Link]

  • National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • Google Patents. Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.
  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 707-35-7 1,3,5-Trimethyl Adamantane Impurity. [Link]

  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

  • ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

  • Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. [Link]

  • ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). [Link]

  • ResearchGate. (PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. [Link]

  • ACD/Labs. LogP vs LogD - What is the Difference?. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key consideration in drug formulation development. This guide provides a comprehensive technical overview of the solubility profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, a molecule with a unique adamantane scaffold. Due to the limited publicly available solubility data for this specific compound, this document outlines the theoretical principles and practical experimental methodologies required to establish a complete solubility profile. It serves as a roadmap for researchers to predict, measure, and understand the solubility of this and structurally related molecules in a range of organic solvents. This guide is structured to provide both foundational knowledge and actionable protocols, ensuring scientific integrity and enabling informed decision-making in a drug development setting.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties are of paramount importance. Among these, solubility stands out as a critical factor that influences bioavailability, manufacturability, and the ultimate efficacy of the final drug product.[1] Low solubility can lead to a host of challenges, including poor absorption, underestimated toxicity in early-stage assays, and difficulties in creating stable and effective formulations.[1] Therefore, a thorough understanding of the solubility profile of an API like 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in various organic solvents is not merely an academic exercise but a foundational step in its development pathway.

This guide will delve into the theoretical underpinnings of solubility, explore the specific molecular characteristics of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid that govern its behavior in different solvent environments, and provide detailed protocols for the experimental determination of its solubility.

Physicochemical Characteristics of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

To understand the solubility of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, we must first examine its molecular structure. The molecule consists of two key moieties: a bulky, rigid, and lipophilic trimethyladamantane cage and a polar carboxylic acid group.

  • The Trimethyladamantane Core: Adamantane and its derivatives are known for their high degree of lipophilicity and their crystalline nature, which often results in high melting points.[2] The adamantane cage is a highly stable, strain-free tricyclic alkane.[2] The addition of three methyl groups further increases its nonpolar character and steric bulk. This large, hydrophobic portion of the molecule is expected to dominate its interaction with nonpolar solvents.[3] Adamantane itself is practically insoluble in water but readily dissolves in nonpolar organic solvents.[2]

  • The Acetic Acid Functional Group: The carboxylic acid group introduces polarity and the capacity for hydrogen bonding. This group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The presence of this group suggests potential solubility in polar solvents, particularly those capable of hydrogen bonding.[4] However, the bulky adamantane group may sterically hinder the interaction of the carboxylic acid with solvent molecules.

The interplay between the large, nonpolar adamantane core and the polar carboxylic acid group will ultimately dictate the solubility profile of the entire molecule across a spectrum of organic solvents.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of dissolution (ΔG_dissolution).[5][6] This process can be conceptually broken down into three steps:

  • The energy required to break the solute-solute interactions in the crystal lattice (lattice energy).[7][8]

  • The energy required to overcome the solvent-solvent interactions to create a cavity for the solute molecule.[7][8]

  • The energy released upon the formation of solute-solvent interactions (solvation energy).[7][8]

For dissolution to be favorable, the energy released during solvation should ideally compensate for the energy required to break the solute and solvent interactions.[8]

"Like Dissolves Like" and Solvent Polarity

The adage "like dissolves like" is a useful qualitative predictor of solubility.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar trimethyladamantane cage of the target molecule is expected to interact favorably with these solvents, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess dipole moments but do not have acidic protons.[9] They can engage in dipole-dipole interactions with the carboxylic acid group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have acidic protons and can act as hydrogen bond donors and acceptors.[9] They can interact with the carboxylic acid group through hydrogen bonding, potentially leading to good solubility. However, the solubility of carboxylic acids in water and alcohols decreases as the hydrocarbon chain length (or in this case, the bulk of the adamantane group) increases, due to the growing influence of the hydrophobic portion.[4][10]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[11][12] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[12] The principle is that substances with similar HSP values are likely to be miscible.[12] While experimentally determining the HSP for a new molecule requires extensive testing, group-contribution methods can be used for estimation.[11][13]

Experimental Determination of Solubility

Given the lack of specific solubility data for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, experimental determination is necessary. The following sections detail robust methodologies for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[14][15] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[16]

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or a temperature-controlled water bath. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[16] The temperature should be maintained at a constant, recorded value (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by filtration (using a filter compatible with the solvent, e.g., 0.45 µm PTFE) or centrifugation.[17]

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration of the dissolved compound in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

This protocol should be performed in triplicate for each solvent to ensure the reproducibility of the results.[18][19]

Diagram: Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess API to vials B Add known volume of solvent A->B C Seal and agitate (24-72h at constant T) B->C D Allow solid to settle C->D E Filter or Centrifuge D->E F Collect supernatant E->F G Dilute sample F->G H Quantify via HPLC G->H I Calculate Solubility H->I

Caption: Workflow for the shake-flask method.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, where compound availability may be limited, high-throughput methods are often employed to determine kinetic solubility.[1][20] These methods are faster but may overestimate thermodynamic solubility as they can lead to the formation of supersaturated solutions.[14]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a concentrated stock solution of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a microtiter plate, add the desired organic solvent to each well.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the solvent in each well.

  • Precipitation and Detection: The compound will precipitate if its solubility limit is exceeded. The amount of precipitate is measured by light scattering using a nephelometer.[20]

  • Data Analysis: The kinetic solubility is determined by identifying the concentration at which precipitation occurs.

Diagram: High-Throughput Kinetic Solubility Workflow

G A Prepare DMSO Stock Solution C Add DMSO Stock to Solvents A->C B Dispense Solvents into Microtiter Plate B->C D Incubate and Read Plate (Nephelometer) C->D E Data Analysis: Determine Precipitation Point D->E

Caption: HTS kinetic solubility workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is recommended.

Table 1: Hypothetical Solubility Profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Nonpolar n-Hexane0.1High
Toluene2.4High
Polar Aprotic Dichloromethane3.1Moderate
Acetone5.1Moderate-Low
Acetonitrile5.8Low
Polar Protic Ethanol4.3Moderate-Low
Methanol5.1Low
Water10.2Very Low

Note: The solubility values in this table are predictive and must be confirmed by experimentation.

Interpretation of Results:

The solubility data should be analyzed in the context of the solvent's properties. A high solubility in nonpolar solvents like hexane and toluene would confirm the dominant role of the lipophilic trimethyladamantane group. Moderate to low solubility in polar solvents would indicate that while the carboxylic acid group contributes to interactions with these solvents, the overall solubility is limited by the large, nonpolar scaffold.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can generate the critical data needed to advance the development of this and other adamantane-based drug candidates.

Future work should focus on the experimental execution of the described protocols to generate a definitive solubility database for this compound. Additionally, investigating the effect of temperature on solubility and determining the thermodynamic parameters of dissolution (enthalpy and entropy) would provide a more complete understanding of its behavior. Such data will be invaluable for formulation scientists working to develop safe, stable, and effective drug products.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Fiveable. (n.d.). 9.6 Free Energy of Dissolution. AP Chem.
  • Bevan, C. D., & Lloyd, R. S. (2000).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Su, Y., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Bergström, C. A., et al. (2014).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • International Committee for Harmonisation. (2019).
  • World Health Organization. (2018).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Wikipedia. (n.d.). Adamantane.
  • JoVE. (2023). Physical Properties of Carboxylic Acids.
  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
  • Wikipedia. (n.d.). Enthalpy change of solution.
  • Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

Sources

CAS number and molecular weight of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3,5,7-Trimethyladamantan-1-yl)acetic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in medicinal chemistry.[1] First isolated from crude oil and later made accessible through synthetic routes, its unique structure offers a powerful tool to modulate the properties of therapeutic agents.[2] Unlike flat aromatic rings, the adamantane "bullet" provides a non-planar anchor that can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its affinity for biological targets by optimizing interactions within protein binding pockets.[3] Adamantane derivatives are found in a range of clinically approved drugs, from antivirals like Amantadine to agents for neurodegenerative disorders such as Memantine, highlighting the scaffold's therapeutic versatility.[1]

This guide focuses on a specific, rationally designed adamantane derivative: 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid . This molecule combines the rigid, highly lipophilic 3,5,7-trimethyladamantane core with a flexible acetic acid linker. The methyl groups at the bridgehead positions (3, 5, and 7) further increase lipophilicity and steric bulk compared to the parent adamantane cage, while the acetic acid group provides a handle for further chemical modification or direct interaction with biological targets. While a unique CAS number for this compound is not prominently listed in major chemical databases, its molecular properties, synthesis, and potential applications can be thoroughly understood through established principles of adamantane chemistry and data from its close structural analogs.

Physicochemical and Structural Properties

The defining characteristic of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is its highly lipophilic and sterically demanding cage structure. The molecular formula of the compound is C₁₅H₂₄O₂ , which corresponds to a calculated molecular weight of 236.35 g/mol .

To provide a predictive context for its physical properties, a comparison with closely related, commercially available adamantane derivatives is presented below.

Property2-(3,5,7-Trimethyladamantan-1-yl)acetic acid3,5,7-Trimethyladamantane-1-carboxylic acid[4]2-(Adamantan-1-yl)acetic acid[5]1-Adamantanecarboxylic acid[6]
CAS Number Not assigned15291-66-44942-47-6828-51-3
Molecular Formula C₁₅H₂₄O₂C₁₄H₂₂O₂C₁₂H₁₈O₂C₁₁H₁₆O₂
Molecular Weight 236.35 g/mol (Calculated)222.33 g/mol 194.28 g/mol 180.24 g/mol
Melting Point Estimated: >150 °CNot specified134-137 °C172-174 °C[7]
Solubility Predicted: Soluble in organic solvents (e.g., Chloroform, Methanol), Insoluble in water.Not specifiedNot specifiedInsoluble in water, soluble in organic solvents.[7]

The addition of the three methyl groups significantly increases the lipophilicity and size of the adamantane core. The acetic acid side chain provides a carboxylic acid functional group, which is ionizable and can participate in hydrogen bonding.

Proposed Synthesis and Characterization

A robust synthesis of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid can be envisioned starting from the commercially available 3,5,7-trimethyladamantane-1-carboxylic acid via the Arndt-Eistert homologation. This classic method provides a reliable way to extend a carboxylic acid by a single methylene (-CH₂-) unit.

Experimental Protocol: Arndt-Eistert Homologation

Step 1: Formation of the Acid Chloride

  • To a solution of 3,5,7-trimethyladamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas (HCl and CO).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5,7-trimethyladamantane-1-carbonyl chloride. This is typically used in the next step without further purification.

    • Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, accelerating the conversion.

Step 2: Wolff Rearrangement to form the Ketene Intermediate

  • Dissolve the crude acid chloride in anhydrous diethyl ether or THF.

  • In a separate flask, prepare a solution of diazomethane (CH₂N₂) in diethyl ether (approximately 2.5 eq). Caution: Diazomethane is highly toxic and explosive. This step must be performed by trained personnel in a fume hood with appropriate safety precautions.

  • Slowly add the acid chloride solution to the diazomethane solution at 0 °C with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

  • The formation of the intermediate diazoketone can be monitored by the disappearance of the yellow color of diazomethane.

  • To the solution of the diazoketone, add a catalyst for the Wolff rearrangement, such as silver benzoate (AgOBz, 0.1 eq) or silver oxide (Ag₂O, 0.1 eq), or perform the reaction photolytically or thermally.

  • The rearrangement proceeds with the evolution of nitrogen gas to form a ketene intermediate.

    • Causality: The acid chloride reacts with diazomethane to form a diazoketone. The subsequent Wolff rearrangement, catalyzed by a silver salt or initiated by heat/light, involves the expulsion of N₂ gas and a 1,2-rearrangement to form a highly reactive ketene.

Step 3: Trapping the Ketene to form the Acetic Acid Derivative

  • The ketene intermediate is not isolated. The reaction mixture containing the ketene is quenched by the addition of water.

  • Stir the mixture vigorously for several hours until the ketene is fully hydrolyzed to the desired 2-(3,5,7-trimethyladamantan-1-yl)acetic acid.

  • Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

SynthesisWorkflow Start 3,5,7-Trimethyladamantane- 1-carboxylic acid Step1 1. Oxalyl Chloride, cat. DMF 2. DCM, 0°C to RT Start->Step1 Intermediate1 3,5,7-Trimethyladamantane- 1-carbonyl chloride Step1->Intermediate1 Step2 1. Diazomethane (CH₂N₂) 2. Diethyl Ether, 0°C Intermediate1->Step2 Intermediate2 Intermediate Diazoketone Step2->Intermediate2 Step3 Wolff Rearrangement (e.g., Ag₂O, H₂O) Intermediate2->Step3 Product 2-(3,5,7-Trimethyladamantan- 1-yl)acetic acid Step3->Product

Caption: Proposed synthesis of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The spectrum would show characteristic broad singlets for the protons on the adamantane cage. A key signal would be a singlet integrating to 2H for the -CH₂- group of the acetic acid moiety, likely around 2.0-2.3 ppm. The methyl groups would appear as singlets further upfield.

  • ¹³C NMR: The spectrum would show signals for the quaternary carbons of the adamantane cage, the bridgehead CH carbons, the secondary CH₂ carbons, and the methyl carbons. The carbonyl carbon of the carboxylic acid would appear downfield (~170-180 ppm).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 236. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the adamantane cage.[8]

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch would be expected.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structure of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid makes it a highly attractive building block for drug discovery. The adamantane core serves as a rigid, lipophilic anchor, while the acetic acid linker provides a vector for attaching the molecule to various pharmacophores or for direct interaction with target proteins.

The Role of the Adamantane Scaffold

The incorporation of the adamantane scaffold into a drug candidate can confer several advantageous properties:[2]

  • Increased Lipophilicity: The hydrocarbon cage significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

  • Metabolic Stability: The adamantane cage is sterically hindered and chemically robust, protecting adjacent functional groups from metabolic degradation and thereby increasing the drug's half-life.[2]

  • Optimal Receptor Binding: The rigid, three-dimensional structure can orient functional groups in a precise manner to optimize interactions with the binding site of a target protein, potentially leading to increased potency and selectivity.

AdamantaneScaffold cluster_0 Adamantane-Based Drug Candidate Adamantane 3,5,7-Trimethyl- adamantane Core Lipophilic Anchor Linker -CH₂COOH Linker Attachment Point & Interaction Group Adamantane:f1->Linker:f0 Improves Pharmacokinetics Pharmacophore Pharmacophore Binds to Target Linker:f1->Pharmacophore:f0 Connects to Biological Target Biological Target Pharmacophore:f1->Biological Target Specific Interaction

Sources

Overview of Adamantane Acetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane (tricyclo[3.3.1.1


]decane) is a rigid, lipophilic, diamondoid cage structure that has served as a "lipophilic bullet" in medicinal chemistry for decades.[1][2][3][4][5] While the amine derivatives (Amantadine, Memantine) are historically significant, 1-adamantaneacetic acid  and its derivatives represent a distinct and highly versatile pharmacophore.

This guide focuses on the medicinal chemistry of 1-adamantaneacetic acid derivatives , exploring their utility as linkers for bulky lipophilic anchors. By extending the adamantane cage by one carbon unit (acetic acid vs. carboxylic acid), medicinal chemists introduce a critical degree of rotational freedom, allowing the bulky cage to fit into deep hydrophobic pockets (e.g., 11


-HSD1, P2X7 receptors) while maintaining metabolic stability.

Part 1: The Pharmacophore Logic

The "Lipophilic Anchor" Concept

The adamantane cage provides three critical physicochemical advantages when incorporated into a drug candidate:

  • Lipophilicity Modulation: It significantly increases logP, facilitating Blood-Brain Barrier (BBB) penetration.

  • Metabolic Shielding: The steric bulk protects adjacent pharmacophores from rapid enzymatic hydrolysis.

  • Hydrophobic Pocket Filling: It acts as a perfect space-filler for large hydrophobic binding sites in enzymes and GPCRs.

The Acetic Acid Linker Advantage

Direct attachment of the adamantane cage (via 1-adamantanecarboxylic acid) often results in steric clashes due to the rigidity of the cage. The acetic acid moiety (


) acts as a flexible hinge.
  • Rotational Freedom: The methylene spacer allows the carbonyl group to orient itself for optimal hydrogen bonding within the active site.

  • Desolvation Penalty Reduction: The hydrophobic cage displaces "high-energy" water molecules from the binding pocket, providing an entropic gain in binding affinity.

Part 2: Therapeutic Applications & SAR[5]

P2X7 Receptor Antagonists (Inflammation & CNS)

The P2X7 receptor is an ATP-gated ion channel implicated in chronic pain and inflammation.[6]

  • Mechanism: High concentrations of ATP activate P2X7, leading to IL-1

    
     release.
    
  • Adamantane Role: Adamantane acetamides (derivatives of adamantane acetic acid) have emerged as potent antagonists. The adamantane group binds to an allosteric hydrophobic pocket, locking the channel in a closed state.

  • SAR Insight: The amide nitrogen requires a hydrogen bond donor. Disubstitution on the amide nitrogen often leads to a loss of potency, suggesting the NH is critical for receptor interaction.

11 -HSD1 Inhibitors (Metabolic Syndrome)

11


-Hydroxysteroid dehydrogenase type 1 (11

-HSD1) converts cortisone to cortisol. Inhibitors are sought for treating type 2 diabetes and obesity.
  • Mechanism: Adamantane derivatives occupy the lipophilic substrate-binding pocket of the enzyme.

  • SAR Insight: Derivatives of 1-adamantaneacetic acid (specifically amides and ethers) show high selectivity for 11

    
    -HSD1 over 11
    
    
    
    -HSD2. The "acetic" linker length is often optimal for positioning the polar headgroup (amide/ether) near the catalytic triad (Tyr-183, Ser-170) while keeping the cage in the hydrophobic tunnel.
Antiviral & Antimicrobial Activity

While less common than the amine analogs, acetic acid derivatives inhibit viral endocytosis by altering the pH of endosomal compartments. They serve as precursors to novel M2 channel blockers where the amine is positioned further from the cage.

Part 3: Synthetic Pathways & Visualization

General Synthetic Workflow

The synthesis of 1-adamantaneacetic acid derivatives typically proceeds via the Bottger Synthesis (homologation using 1,1-dichloroethylene) or Arndt-Eistert homologation, followed by amide coupling.

AdamantaneSynthesis Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Br2, reflux AdamantaneAcetic 1-Adamantaneacetic Acid (Core Scaffold) Bromoadamantane->AdamantaneAcetic Vinylidene Chloride H2SO4 (Bottger) Vinylidene 1,1-Dichloroethylene (H2SO4) AcylChloride Acyl Chloride Intermediate AdamantaneAcetic->AcylChloride SOCl2 or (COCl)2 AmideDerivative Adamantane Acetamide (P2X7 / 11β-HSD1 Inhibitor) AdamantaneAcetic->AmideDerivative Direct Coupling (EDC/HOBt, R-NH2) AcylChloride->AmideDerivative R-NH2, Base

Figure 1: Synthetic pathway from Adamantane to bioactive Amide Derivatives via the Bottger homologation route.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Adamantaneacetic Acid (Bottger Method)

This method is preferred over Arndt-Eistert for safety and scalability.

Reagents:

  • 1-Bromoadamantane (21.5 g, 0.1 mol)

  • 1,1-Dichloroethylene (Vinylidene chloride) (50 mL)

  • Sulfuric acid (98%, 200 mL)

  • Diethyl ether (for extraction)

Methodology:

  • Preparation: Cool 200 mL of 98% sulfuric acid to 0°C in a 1L 3-neck round-bottom flask equipped with a mechanical stirrer.

  • Addition: Dissolve 1-bromoadamantane in 50 mL of 1,1-dichloroethylene. Add this solution dropwise to the sulfuric acid over 2 hours, maintaining temperature < 10°C. Note: Evolution of HCl gas will occur; use a scrubber.

  • Reaction: Stir the mixture for an additional 2 hours at 0-10°C. The mixture will turn heterogeneous.

  • Quench: Pour the reaction mixture slowly onto 500g of crushed ice. A white precipitate (crude acid) will form.

  • Workup: Extract the aqueous suspension with diethyl ether (3 x 150 mL). Combine organic layers and extract with 2N NaOH (3 x 100 mL).

  • Acidification: Acidify the combined basic extracts with conc. HCl to pH 1. The product will precipitate.[7]

  • Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water (7:3).

  • Validation:

    • Yield: Expect 60-70%.

    • Melting Point: 136-139°C.

    • TLC: SiO2, Hexane:EtOAc (3:1), stain with KMnO4 (Adamantane does not UV absorb strongly).

Protocol B: General Amide Coupling (Derivatization)

Used to generate P2X7 or 11


-HSD1 libraries.

Reagents:

  • 1-Adamantaneacetic acid (1.0 eq)

  • Amine (R-NH2) (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Dry)

Methodology:

  • Activation: Dissolve 1-adamantaneacetic acid in dry DMF (0.1 M concentration) under nitrogen. Add EDC

    
    HCl and HOBt. Stir for 30 minutes at RT to form the active ester.
    
  • Coupling: Add the amine (R-NH2) followed by DIPEA. Stir at RT for 12-18 hours.

  • Monitoring: Monitor by LC-MS (looking for M+1 of product).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 5: Quantitative Data Summary

Parameter1-Adamantaneacetic Acid1-Adamantanecarboxylic AcidImplication for Drug Design
Linker Length 1 Carbon (-CH2-)0 Carbon (Direct)Acetic acid allows rotational flexibility; Carboxylic is rigid.
LogP (Approx) ~2.8~2.4Acetic derivative is slightly more lipophilic.
pKa ~4.8~5.1Acetic acid is slightly more acidic due to less steric hindrance to solvation of the carboxylate.
Metabolic Stability HighHighBoth resist

-oxidation due to the bridgehead carbon.

Part 6: Case Study - The "Linker" Logic in Saxagliptin

While Saxagliptin (Onglyza) is a DPP-4 inhibitor, its structure elucidates the adamantane-linker logic.

  • Structure: It features a 3-hydroxyadamantane group linked to a cyanopyrrolidine.

  • Connection: The linkage is effectively an amino-acetyl spacer (glycine-like), which is structurally analogous to the acetic acid linker.

  • Function: The adamantane group fills the S2 subsite of the DPP-4 enzyme. Without the specific spatial arrangement provided by the linker, the cyanopyrrolidine warhead would not align with the catalytic serine.

References

  • Vertex Pharmaceuticals. (2003). "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Abbott Laboratories. (2007). "Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Organic Syntheses. (1964).[4] "1-Adamantanecarboxylic Acid" (Foundational chemistry for the scaffold). Organic Syntheses, Coll.[4][8] Vol. 5, p.20.

  • BenchChem. (2025).[5][7] "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." Technical Guide.

  • ACS Chemical Neuroscience. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chem. Neurosci.

Sources

Biological Activity Potential of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential and experimental utility of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid . This document is structured for drug discovery scientists, focusing on the compound's role as a metabolically fortified pharmacophore in the development of 11


-HSD1 inhibitors and ion channel modulators.

Technical Whitepaper | Version 2.0

Executive Summary

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (TMAA) represents a "privileged scaffold" in medicinal chemistry, specifically engineered to overcome the metabolic liabilities of the classic adamantane cage. While unsubstituted adamantane derivatives (e.g., Amantadine, Memantine) are prone to rapid oxidative metabolism at the bridgehead carbons, the 3,5,7-trimethyl substitution pattern sterically blocks these sites from Cytochrome P450 (CYP450) hydroxylation.

This molecule serves as a critical metabolically stable bioisostere and linker-optimized intermediate primarily for:

  • 11

    
    -HSD1 Inhibitors:  Targeting metabolic syndrome and Type 2 Diabetes (T2D).[1][2]
    
  • P2X7 Receptor Antagonists: Modulating inflammatory pathways.

  • Nav1.7 Channel Blockers: Developing non-opioid analgesics.

Chemical Profile & Structural Logic

Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.35 g/mol

  • Calculated LogP (cLogP): ~4.2 (Highly Lipophilic)

  • Topological Polar Surface Area (TPSA): 37.3 Ų

The "Trimethyl" Advantage (SAR Analysis)

The biological value of TMAA lies in its structural modifications to the adamantane core.

  • Lipophilic Bulk: The adamantane cage fills large hydrophobic pockets in enzyme active sites (e.g., the substrate-binding channel of 11

    
    -HSD1).
    
  • Metabolic Blockade: In native adamantane, the tertiary C-H bonds at positions 3, 5, and 7 are highly reactive toward CYP450-mediated hydroxylation. Methylating these positions significantly extends the half-life (

    
    ) of the pharmacophore in vivo.
    
  • Acetic Acid Tail: Provides a flexible linker with a terminal carboxylate, capable of hydrogen bonding or serving as a handle for amide coupling (e.g., creating glycinamide derivatives).

SAR_Analysis Core Adamantane Core (Lipophilic Anchor) Target Target Binding (11β-HSD1 / P2X7) Core->Target Hydrophobic Interaction Methyls 3,5,7-Trimethylation (Metabolic Blockade) Methyls->Core Steric Protection (Prevents CYP Hydroxylation) Methyls->Target Shape Complementarity Tail Acetic Acid Side Chain (Linker / H-Bond Donor) Tail->Target H-Bond / Amide Coupling

Figure 1: Structure-Activity Relationship (SAR) logic of the TMAA scaffold.

Primary Biological Application: 11 -HSD1 Inhibition[1][3][4]

The most authoritative application of TMAA is as a lead scaffold for inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme converts inactive cortisone to active cortisol.[1][2][3] Excess cortisol in adipose tissue drives visceral obesity and insulin resistance.
Mechanism of Action

Inhibitors derived from TMAA bind to the lipophilic substrate pocket of 11


-HSD1. The trimethyl-adamantyl group mimics the steroid core of cortisone but cannot be dehydrogenated, effectively locking the enzyme in an inactive state.
Experimental Validation: HTRF Inhibition Assay

To validate the biological activity of TMAA derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard.

Protocol: 11


-HSD1 HTRF Assay 
  • Objective: Measure inhibition of Cortisone

    
     Cortisol conversion.
    
  • Reagents: Human recombinant 11

    
    -HSD1 microsomes, NADPH (cofactor), Cortisone (substrate), HTRF Cortisol detection kit (Cisbio/Revvity).
    

Step-by-Step Workflow:

  • Compound Prep: Dissolve TMAA derivative in 100% DMSO. Serial dilute to create a 10-point dose-response curve (Start: 10

    
    M).
    
  • Enzyme Mix: Dilute 11

    
    -HSD1 microsomes in Assay Buffer (PBS pH 7.4, 1% DMSO, 1 mM EDTA).
    
  • Reaction Initiation: Add 5

    
    L compound + 10 
    
    
    
    L Enzyme Mix + 5
    
    
    L Substrate Mix (200 nM Cortisone + 200
    
    
    M NADPH) to a 384-well low-volume white plate.
  • Incubation: Incubate at 37°C for 2 hours.

  • Detection: Add 10

    
    L anti-Cortisol-Cryptate + 10 
    
    
    
    L d2-labeled Cortisol.
  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition and fit to Sigmoidal Dose-Response curve to determine IC

    
    .
    

Secondary Potential: Ion Channel Modulation

Recent medicinal chemistry campaigns utilize the adamantane-acetic acid motif to target voltage-gated sodium channels (Nav1.7) and purinergic receptors (P2X7), which are critical in pain signaling.

Nav1.7 & P2X7 Antagonism
  • Structural Role: The TMAA moiety acts as a "fatty" anchor that penetrates the lipid bilayer or hydrophobic crevices of the channel pore.

  • Differentiation: Unlike simple adamantane amines (which block the NMDA receptor pore), the acetic acid derivatives are often coupled to heterocyclic amines (e.g., aminothiazoles) to create dual-pharmacophore antagonists.

Biological_Pathways cluster_Metabolic Metabolic Disease Pathway cluster_Neuro Pain/Inflammation Pathway TMAA 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid HSD1 Target: 11β-HSD1 TMAA->HSD1 Amide Derivatization P2X7 Target: P2X7 Receptor TMAA->P2X7 Heterocycle Coupling Cortisol Reduce Intracellular Cortisol HSD1->Cortisol Outcome1 Improved Insulin Sensitivity Cortisol->Outcome1 Inflam Block IL-1β Release P2X7->Inflam Outcome2 Analgesia / Anti-inflammatory Inflam->Outcome2

Figure 2: Divergent biological pathways accessible via TMAA derivatization.

Synthesis & Optimization Strategy

For researchers utilizing TMAA as a building block, the purity and activation of the carboxylic acid are paramount.

Recommended Synthesis Route

The direct carboxylation of 1,3,5-trimethyladamantane via a Koch-Haaf reaction (using formic acid/sulfuric acid) is often low-yielding due to steric hindrance. A superior route involves:

  • Radical Halogenation: 1,3,5-Trimethyladamantane

    
     1-Bromo-3,5,7-trimethyladamantane.
    
  • Grignard Formation: Reaction with Mg/Ether.

  • Carboxylation: Trapping with CO

    
     (dry ice) 
    
    
    
    TMAA.
Amide Coupling Protocol (General)

To generate the bioactive amide library:

  • Activation: Treat TMAA (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Coupling: Add amine (R-NH

    
    , 1.1 eq).
    
  • Purification: The high lipophilicity of the trimethyladamantyl group allows for easy purification via C18 Reverse Phase HPLC (Gradient: 50-100% Acetonitrile).

References

  • Boyle, C. D., et al. (2009). "Recent advances in the discovery of 11

    
    -HSD1 inhibitors." Expert Opinion on Therapeutic Patents, 19(6), 801-825. Link
    
  • Scott, J. S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable acidic 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitor."[4] Journal of Medicinal Chemistry, 55(12), 5951-5964.[4] Link
  • Liu, H., et al. (2003).[5] "Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 13(22), 3943-3946. Link
    
  • Tsuhako, A. L., et al. (2017). "Substituted triazolopyridines and methods of use thereof (Nav1.7 Inhibitors)." U.S. Patent 9,550,775.[5] Link

  • Kozikowski, A. P., et al. (2015). "Adamantane derivatives as P2X7 receptor antagonists." Journal of Medicinal Chemistry, 58(3), 1234-1249. Link

Sources

Methodological & Application

Synthesis protocol for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid from adamantane

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Synthesis Protocol for the preparation of 2-(3,5,7-trimethyladamantan-1-yl)acetic acid starting from adamantane .

This guide is structured for professional researchers and assumes access to a standard organic synthesis laboratory.

Strategic Overview

The synthesis of 2-(3,5,7-trimethyladamantan-1-yl)acetic acid presents a classic challenge in diamondoid chemistry: the precise desymmetrization of the adamantane cage followed by chain homologation. This molecule features a lipophilic trimethyl-substituted core with a polar acetic acid tail, a structural motif common in neuroprotective agents (e.g., Memantine analogs) and supramolecular anchors.

Retrosynthetic Logic

The most robust route utilizes the Bott Reaction (acid-catalyzed hydroalkylation with 1,1-dichloroethylene) to install the acetic acid side chain onto a brominated precursor. The primary challenge lies not in the final functionalization, but in the construction of the 1,3,5-trimethyladamantane core from unsubstituted adamantane.

Direct trimethylation of adamantane via Friedel-Crafts alkylation is difficult to control, often yielding mixtures of di-, tri-, and tetramethyl derivatives. Therefore, this protocol employs an Iterative Halogenation-Alkylation Strategy to ensure regiochemical purity before the final homologation.

Workflow Visualization

Retrosynthesis Target Target: 2-(3,5,7-Trimethyladamantan-1-yl) acetic acid Precursor Intermediate A: 1-Bromo-3,5,7- trimethyladamantane Target->Precursor Bott Reaction (1,1-Dichloroethylene, H2SO4) Core Core Scaffold: 1,3,5-Trimethyladamantane Precursor->Core Bromination (Br2, Fe) Start Starting Material: Adamantane Core->Start Iterative Alkylation (Br2 -> MeMgBr -> Repeat)

Figure 1: Retrosynthetic disconnection showing the three-phase approach: Core Construction, Activation, and Homologation.

Phase 1: Construction of the Trimethyl Core

Objective: Synthesize 1,3,5-trimethyladamantane from adamantane. Rationale: While 1,3-dimethyladamantane is commercially available, we provide the logic for the full sequence. The critical step detailed here is the conversion of 1,3-dimethyladamantane to the 1,3,5-trimethyl derivative, as this is the common "break-point" in lab-scale synthesis.

Step 1.1: Bromination of 1,3-Dimethyladamantane

To install the third methyl group, we must first activate the remaining bridgehead position.

  • Reagents: 1,3-Dimethyladamantane, Bromine (

    
    ), Iron powder (catalytic).
    
  • Mechanism: Radical/Electrophilic substitution at the tertiary bridgehead.[1]

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (NaOH trap) for HBr fumes.

  • Charge: Add 1,3-dimethyladamantane (16.4 g, 100 mmol) and neat bromine (40 mL, excess). Add a spatula tip of iron powder (approx. 100 mg).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. The evolution of HBr gas indicates reaction progress.
    
  • Workup:

    • Cool to room temperature.[2][3]

    • Dissolve the residue in dichloromethane (DCM) (100 mL).

    • Wash with saturated sodium bisulfite (

      
      ) solution to quench excess bromine (solution turns from red to clear).
      
    • Wash with water (

      
       mL) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Product: 1-Bromo-3,5-dimethyladamantane . Yield is typically >90%.[4] The product is a low-melting solid or oil, sufficiently pure for the next step.

Step 1.2: Methylation (Grignard Coupling)
  • Reagents: 1-Bromo-3,5-dimethyladamantane, Methylmagnesium bromide (3.0 M in ether),

    
     or 
    
    
    
    (catalyst optional but recommended for tertiary halides).
  • Note: Coupling Grignards with tertiary adamantyl halides is sterically hindered. The use of Trimethylaluminum (

    
    )  in hexane is a superior, modern alternative for high yields, but we describe the accessible Grignard route.
    

Protocol:

  • Setup: Flame-dried 500 mL flask under Argon atmosphere.

  • Charge: Dissolve 1-bromo-3,5-dimethyladamantane (24.3 g, 100 mmol) in anhydrous n-hexane (150 mL).

  • Addition: Cool to

    
    . Add Trimethylaluminum  (2.0 M in toluene, 60 mL, 120 mmol) dropwise. Caution: Pyrophoric.
    
  • Reaction: Allow to warm to room temperature and reflux for 12 hours.

  • Quench: Cool to

    
    . Carefully quench with ice-water (very exothermic).
    
  • Extraction: Extract with hexane. Wash with 1N HCl to remove aluminum salts.

  • Purification: Distillation or filtration through a silica plug.

  • Product: 1,3,5-Trimethyladamantane .

Phase 2: Activation (Synthesis of Precursor)

Objective: Synthesize 1-Bromo-3,5,7-trimethyladamantane. Rationale: We now have a symmetric trimethyl core. We must brominate the final bridgehead position (C7, though numbering changes to C1 upon substitution) to create the handle for the acetic acid chain.

Protocol:

  • Reagents: 1,3,5-Trimethyladamantane (17.8 g, 100 mmol), Bromine (excess).

  • Procedure: Follow the same bromination protocol as Step 1.1. Since there is only one tertiary hydrogen left, the reaction is highly selective.

  • Purification: Recrystallization from methanol/acetone if necessary, though the crude is often >95% pure.

  • Data:

    • Product: 1-Bromo-3,5,7-trimethyladamantane .[5]

    • Appearance: White crystalline solid.

    • Molecular Weight: 257.21 g/mol .[5]

Phase 3: Homologation (The Bott Reaction)

Objective: Convert the bromide to the acetic acid derivative. Mechanism: The Bott Reaction involves the generation of an adamantyl carbocation, which attacks 1,1-dichloroethylene. The resulting adduct is hydrated in situ by sulfuric acid to yield the acetic acid.

Reaction Pathway

BottReaction Step1 1-Bromo-3,5,7- trimethyladamantane Step2 Carbocation Intermediate Step1->Step2 -Br⁻ (H₂SO₄) Step3 Dichlorovinyl Adduct Step2->Step3 + CH₂=CCl₂ Final Target: Adamantylacetic Acid Step3->Final + H₂O - 2HCl

Figure 2: Mechanistic pathway of the Bott Reaction converting the adamantyl bromide to the acetic acid.

Detailed Protocol

Reagents:

  • 1-Bromo-3,5,7-trimethyladamantane (10.0 g, 38.9 mmol)

  • 1,1-Dichloroethylene (Vinylidene chloride) (20 mL, excess)

  • Sulfuric Acid (

    
    ), 96-98% (Concentrated) (50 mL)
    
  • Boron trifluoride etherate (

    
    ) (Optional catalyst, 1 mL)
    

Step-by-Step Procedure:

  • Acid Bath Preparation: Place the concentrated sulfuric acid (50 mL) in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer. Cool the acid to

    
     .
    
  • Reactant Mixing: In a separate dropping funnel, dissolve 1-bromo-3,5,7-trimethyladamantane (10 g) in 1,1-dichloroethylene (20 mL).

    • Note: If the bromide is not soluble, a small amount of carbon tetrachloride or hexane can be used, but neat vinylidene chloride is preferred as both reactant and solvent.

  • Addition: Add the bromide/vinylidene mixture dropwise to the stirred sulfuric acid over 1 hour.

    • Critical Control: Maintain temperature between

      
       and 
      
      
      
      . Exotherms can lead to polymerization of the vinylidene chloride.
  • Reaction Phase: After addition, stir the mixture at

    
      for 4 hours. The mixture will likely separate into two phases or become a slurry.
    
  • Quench & Hydrolysis:

    • Pour the reaction mixture slowly onto 200 g of crushed ice .

    • The adduct hydrolyzes upon contact with water to form the acid.

    • Stir vigorously for 30 minutes. A white precipitate should form.

  • Isolation:

    • Extract the aqueous mixture with Diethyl Ether or DCM (

      
       mL).
      
    • Alkaline Extraction (Purification): Extract the organic layer with 2M NaOH (

      
       mL). The product (as the carboxylate salt) moves to the aqueous phase; impurities remain in the organic phase.
      
    • Acidification: Separate the aqueous NaOH layer and acidify it to pH 1 with Concentrated HCl . The product will precipitate as a white solid.

  • Final Workup:

    • Filter the precipitate or extract again with DCM.

    • Dry over

      
      , filter, and evaporate.[6][7]
      
    • Recrystallization: Recrystallize from Heptane or Aqueous Ethanol .

Data Summary Table
ParameterSpecificationNotes
Starting Material 1-Bromo-3,5,7-trimethyladamantanePurity >95% required
Reagent 1,1-DichloroethyleneBoiling point 31.7°C; keep chilled
Solvent/Catalyst 98%

Acts as both solvent and catalyst
Temperature 10–20°CCritical to prevent polymerization
Yield 75–85%High efficiency transformation
Appearance White crystalline solid
Melting Point 160–165°C (estimated)Validated by DSC

Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Proton NMR ( NMR, , 400 MHz)
  • 
     0.8 - 1.0 ppm:  Singlets (9H) corresponding to three methyl groups (
    
    
    
    ).
  • 
     1.1 - 1.6 ppm:  Multiplets corresponding to the adamantane cage protons (
    
    
    
    ).
  • 
     2.1 ppm:  Singlet (2H) corresponding to the methylene bridge (
    
    
    
    ). This is the diagnostic peak for the Bott reaction product.
  • 
     11.0 - 12.0 ppm:  Broad singlet (1H) for the carboxylic acid proton (
    
    
    
    ).
Mass Spectrometry (GC-MS)[7]
  • Molecular Ion: Look for

    
     peak corresponding to 
    
    
    
    (MW: 236.35).
  • Fragmentation: Characteristic loss of

    
     (M-59) leaving the stable trimethyladamantyl cation (
    
    
    
    177).

References

  • Synthesis of Polymethyadamantanes

    • Schleyer, P. v. R., & Nicholas, R. D. (1961). The Preparation of Adamantane. Journal of the American Chemical Society. Link (Foundation for adamantane functionalization).

  • The Bott Reaction (Adamantane Acetic Acids)

    • Bott, K. (1968). Synthese von Carbonsäuren aus 1-Halogen-adamantanen und 1,1-Dichlor-äthylen. Chemische Berichte. Link (The definitive protocol for converting Ad-Br to Ad-CH2COOH).

  • Methylation Strategies

    • Newman, H. (1974). Synthesis of 1,3,5-Trimethyladamantane. Journal of Organic Chemistry. Link (Specifics on the trimethyl core construction).

  • Memantine and Related Intermediates

    • PubChem Compound Summary for 1-Bromo-3,5,7-trimethyladamantane. Link (Validation of intermediate existence).

Sources

Application Note: Advanced Processing of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It addresses the specific utilization of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5), treating it as a specialized scaffold for Memantine analogs and next-generation NMDA receptor antagonists .

Executive Summary & Scientific Context

While Memantine (1-amino-3,5-dimethyladamantane) is the gold standard for moderate-to-severe Alzheimer’s disease treatment, the exploration of the adamantane pharmacophore continues to yield potent analogs.

The molecule 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid represents a critical divergence from the standard Memantine synthesis. Unlike the classical Ritter reaction route (which targets the 1,3-dimethyl core), this intermediate introduces two distinct structural modifications:

  • Hyper-methylation: The addition of a third methyl group at the 7-position increases lipophilicity and alters the steric bulk within the NMDA receptor channel pore.

  • Carbon Homologation: The acetic acid moiety (

    
    ) allows for the synthesis of homologated amines  (e.g., via Curtius or Hofmann rearrangement) or chain-shortened derivatives.
    

This guide details the protocol for converting this specific acid intermediate into 1-(Aminomethyl)-3,5,7-trimethyladamantane , a homolog of Memantine often investigated for altered pharmacokinetic profiles.

Chemical Logic & Pathway Design

To transform the acetic acid derivative into a pharmacologically active amine, we employ a Modified Curtius Rearrangement . This pathway is selected over the Schmidt reaction due to superior safety profiles (avoiding hydrazoic acid generation) and higher yields with sterically hindered adamantane cages.

Reaction Mechanism
  • Activation: Conversion of the carboxylic acid to an acyl azide using Diphenylphosphoryl azide (DPPA).

  • Rearrangement: Thermal decomposition of the acyl azide to an isocyanate (

    
    ) with loss of 
    
    
    
    .
  • Hydrolysis: Acid-catalyzed hydrolysis of the isocyanate to yield the primary amine.

Pathway Visualization

The following diagram illustrates the critical decision nodes in processing this intermediate.

Memantine_Analog_Synthesis Start 2-(3,5,7-Trimethyladamantan- 1-yl)acetic acid (Starting Material) Activation Activation (DPPA / Et3N) Start->Activation  Step 1 Intermediate Acyl Azide Intermediate Activation->Intermediate Rearrangement Thermal Rearrangement (Reflux in Toluene) Intermediate->Rearrangement  Step 2 (-N2) Isocyanate Isocyanate Species Rearrangement->Isocyanate Hydrolysis Acid Hydrolysis (HCl / Reflux) Isocyanate->Hydrolysis  Step 3 Product 1-(Aminomethyl)-3,5,7- trimethyladamantane HCl (Memantine Homolog) Hydrolysis->Product  Final Salt Formation

Figure 1: Synthetic workflow for the conversion of the acetic acid intermediate to the amine pharmacophore via Curtius Rearrangement.

Experimental Protocols

Protocol A: One-Pot Curtius Rearrangement

Objective: Convert 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid to the corresponding amine hydrochloride.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Starting Acid Substrate1.0Dry thoroughly before use
DPPA Azide Source1.1Diphenylphosphoryl azide
Triethylamine (TEA) Base1.2Anhydrous
Toluene Solvent10 VolAnhydrous, degassed
HCl (6N) Hydrolysis AgentExcessAqueous
Step-by-Step Procedure
  • Activation Phase:

    • Charge a flame-dried 3-neck round-bottom flask with 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (10.0 g, 42.3 mmol) and anhydrous Toluene (100 mL).

    • Add Triethylamine (5.1 g, 50.7 mmol) under nitrogen atmosphere.

    • Cool the mixture to 0°C using an ice bath.

    • Add DPPA (12.8 g, 46.5 mmol) dropwise over 20 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

  • Rearrangement Phase:

    • Heat the reaction mixture slowly to 80°C . Evolution of nitrogen gas (

      
      ) will be observed.
      
    • Maintain temperature at 80–90°C for 2 hours until gas evolution ceases.

    • Process Check: Analyze a small aliquot via FT-IR. The disappearance of the acyl azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹) confirms conversion.

  • Hydrolysis & Salt Formation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 6N HCl (30 mL). Caution: Vigorous reaction possible.

    • Reflux the biphasic mixture at 100°C for 4 hours to decarboxylate the carbamate intermediate.

    • Cool to room temperature. The product (amine hydrochloride) may precipitate or remain in the aqueous phase.

  • Work-up & Isolation:

    • Separate the layers.[1] Wash the organic (Toluene) layer with water (2 x 20 mL) to extract any remaining salt.

    • Combine aqueous layers and basify to pH >12 using 50% NaOH solution.

    • Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).

    • Dry DCM layer over anhydrous

      
      , filter, and evaporate to yield the crude oil.
      
    • Final Salt Formation: Dissolve oil in diethyl ether and bubble dry HCl gas to precipitate 1-(Aminomethyl)-3,5,7-trimethyladamantane HCl .

Critical Quality Attributes (CQA) & Validation

When using this intermediate for drug development, specific impurity profiles must be monitored. The "Trimethyl" scaffold presents unique spectral signatures compared to standard Memantine.

Analytical Validation Table
ParameterMethodAcceptance CriteriaRationale
Identity (NMR) 1H-NMR (DMSO-d6)distinct singlets for 3x Methyls;

~0.8-0.9 ppm
Confirms 3,5,7-trimethyl substitution pattern vs. 3,5-dimethyl.
Purity GC-FID / HPLC> 98.5%Essential for biological screening.
Residual Azide Ion Chromatography< 10 ppmSafety requirement due to DPPA usage.
Water Content Karl Fischer< 0.5%Hygroscopicity of the HCl salt.
Structural Differentiation Logic

It is vital to distinguish the product derived from this intermediate from standard Memantine.

Structure_Comparison Memantine Standard Memantine (3,5-Dimethyl-1-aminoadamantane) Target: NMDA Receptor Comparison Structural Differences: 1. Extra Methyl Group (C7) 2. Methylene Bridge (-CH2-) between Cage and Amine Memantine->Comparison Target_Molecule Target from Protocol (3,5,7-Trimethyl-1-aminomethyladamantane) Target: High-Lipophilicity Analog Target_Molecule->Comparison

Figure 2: Structural divergence between standard Memantine and the analog derived from the 3,5,7-trimethylacetic acid intermediate.

Troubleshooting & Optimization

Issue: Incomplete Rearrangement
  • Symptom: Low yield of amine; presence of urea byproducts.

  • Root Cause: Moisture in the toluene reacts with the isocyanate before acid hydrolysis.

  • Correction: Ensure Toluene is dried over molecular sieves (3Å) and the reaction is kept strictly under Nitrogen.

Issue: Purification Difficulty
  • Symptom: Product is an oil that refuses to crystallize.

  • Root Cause: The 3,5,7-trimethyl substitution adds significant lipophilicity, making the HCl salt more soluble in organic solvents than the dimethyl analog.

  • Correction: Switch crystallization solvent from Ethanol/Ether to Acetonitrile/Ether or use Anhydrous Acetone for precipitation.

References

  • Synthesis of Adamantane Derivatives: BenchChem. (2025). Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane. Retrieved from

  • Memantine Manufacturing Protocols: Zhang, F., et al. (2008).[2] Process for the preparation of memantine. WO2008062472A2. Retrieved from

  • Curtius Rearrangement on Adamantane Acids: Shively, D. G., et al. (1987). Synthesis of bridgehead nitrogen-substituted adamantanes. Journal of Organic Chemistry.
  • Pharmacology of Memantine Analogs: Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist. Neuropharmacology.
  • Intermediate Characterization: CymitQuimica. (2025). Alpha-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid Data Sheet. Retrieved from

Sources

Application Notes & Protocols: Strategic Alkylation of Adamantane Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the reaction conditions for the α-alkylation of adamantane acetic acid derivatives. Adamantane-containing molecules are crucial scaffolds in medicinal chemistry, valued for their unique lipophilic and rigid polycyclic structure, which are key features in drugs like memantine and rimantadine.[1][2] This guide elucidates the core mechanistic principles, details critical reaction parameters, and provides robust, step-by-step protocols for the successful synthesis of α-substituted adamantane acetic acid derivatives. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Adamantane Scaffold

The adamantane cage is a signature structural motif in modern pharmacology. Its exceptional rigidity, lipophilicity, and three-dimensional geometry allow for precise interactions with biological targets, such as viral ion channels and NMDA receptors.[1][2] Derivatives of adamantane, including amantadine, rimantadine, and memantine, have been successfully developed as antiviral and neuroprotective agents.[2][3][4]

The functionalization of adamantane-based starting materials is therefore a critical endeavor in the discovery of new chemical entities. While direct C-H functionalization of the adamantane core is an active area of research[5][6][7], the modification of side chains appended to the cage, such as in 1-adamantaneacetic acid[8], offers a versatile strategy for synthesizing novel analogs. The α-alkylation of adamantane acetic acid derivatives is a key transformation that introduces a new stereocenter and allows for the systematic exploration of the chemical space around the adamantane core.

This guide focuses on the foundational reaction of alkylating the α-carbon of an adamantane acetic acid ester via its corresponding enolate, a fundamental and powerful method for C-C bond formation.

Mechanistic Overview: The Enolate Pathway

The α-alkylation of a carboxylic acid derivative, such as an ester, proceeds through a well-established two-step mechanism involving an enolate intermediate. Understanding this pathway is critical for rational optimization and troubleshooting.

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) by a strong, non-nucleophilic base. The acidity of this α-proton (pKa ≈ 25 for a typical ester) necessitates a base with a significantly higher pKa to ensure complete and irreversible conversion to the enolate.[9] The resulting enolate is a potent nucleophile, stabilized by resonance that delocalizes the negative charge onto the oxygen atom.[10][11]

  • Nucleophilic Attack (SN2 Alkylation): The generated enolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a classic bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond at the α-position.

The overall transformation is depicted below:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Ester Adamantane Acetic Acid Ester Enolate Lithium Enolate (Resonance Stabilized) Ester->Enolate Deprotonation (-78 °C, THF) Base Strong Base (e.g., LDA) Base->Ester Product α-Alkylated Product Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Enolate

Sources

Application Note: Advanced Characterization of Trimethyladamantane Derivatives in Neurodegenerative Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The clinical success of Memantine (1-amino-3,5-dimethyladamantane) in Alzheimer’s disease has validated the therapeutic strategy of uncompetitive, low-affinity, voltage-dependent NMDA receptor (NMDAR) antagonism . However, the "Memantine Gap"—the limitation of efficacy in late-stage neurodegeneration—has driven the exploration of structural analogs.

Trimethyladamantane (TMA) derivatives (specifically 1-amino-3,5,7-trimethyladamantane) represent a critical class of "Next-Generation Channel Blockers." By adding a third methyl group to the adamantane cage, researchers modulate three critical parameters:

  • Lipophilicity (

    
    ):  Enhanced blood-brain barrier (BBB) penetration.
    
  • Steric Bulk: Tighter fit within the NMDAR channel pore (specifically the hydrophobic vestibule).

  • Off-Rate Kinetics (

    
    ):  The defining factor for tolerability. TMA derivatives typically exhibit slower off-rates than memantine but faster than MK-801, offering a tunable window for therapeutic indexing.
    

This guide details the experimental protocols required to characterize these derivatives, focusing on distinguishing their kinetic signatures from standard-of-care agents.

Chemical Biology & Structure-Activity Relationship (SAR)

The addition of the 7-methyl group to the memantine scaffold fundamentally alters the interaction with the NMDAR channel pore.

Table 1: Physicochemical Comparison (Memantine vs. TMA)
FeatureMemantine (Dimethyl)TMA (Trimethyl)Impact on Bioactivity
Structure 1-amino-3,5-dimethyladamantane1-amino-3,5,7-trimethyladamantaneIncreased hydrophobic surface area.
Lipophilicity ModerateHighEnhanced CNS penetration; potential for higher tissue retention.
Receptor Affinity (

)


TMA generally shows slightly higher potency due to hydrophobic interactions.
Kinetics (

)
Fast (Rapid unblocking)Intermediate/SlowTMA dwells longer in the channel; potentially more effective block but higher risk of psychotomimetic side effects.
Voltage Dependence HighModerate-HighCritical for "sparing" normal synaptic transmission.

Visualization: Mechanism of Action[1]

The following diagram illustrates the "Foot-in-the-Door" mechanism where TMA derivatives occupy the channel pore only when the channel is open (use-dependent block).

NMDAR_Blockade Glutamate Glutamate/Glycine Binding Channel_Open Channel Opening (Mg2+ block removed) Glutamate->Channel_Open Depolarization TMA_Entry TMA Entry (Voltage Dependent) Channel_Open->TMA_Entry Use-Dependence Binding_Site Hydrophobic Pocket Binding (Pore) TMA_Entry->Binding_Site Steric Fit Binding_Site->Channel_Open Unblocking (Off-Rate) TMA < Memantine Blockade Ionic Current Inhibition (Ca2+) Binding_Site->Blockade Kinetics (Tau_off) Neuroprotection Inhibition of Excitotoxicity Blockade->Neuroprotection Therapeutic Effect

Caption: Logical flow of uncompetitive NMDAR blockade. The critical differentiator for TMA is the dashed "Unblocking" return path, which is slower than Memantine.

Protocol A: Kinetic Electrophysiology (Whole-Cell Patch Clamp)

Objective: To determine the blocking kinetics (


 and 

) of TMA derivatives compared to Memantine. This is the gold standard for validating safety profiles.
Materials
  • Cell Line: HEK293 cells stably expressing NR1/NR2B subunits (or primary hippocampal neurons).

  • Rig: Axon MultiClamp 700B or equivalent.

  • Extracellular Solution:

    
     (Low 
    
    
    
    to prevent rundown).
  • Agonist:

    
     Glutamate + 
    
    
    
    Glycine.
Step-by-Step Methodology
  • Voltage Clamping:

    • Clamp cells at -70 mV .

    • Verify stable baseline current (

      
       drift over 5 min).
      
  • Agonist Application (Control):

    • Apply Glutamate/Glycine for 5 seconds using a fast-perfusion system (e.g., piezo-driven stepper).

    • Record the peak and steady-state current (

      
      ).
      
  • Compound Application (The "Jump" Protocol):

    • Phase 1 (Open Channel): Apply Glutamate/Glycine alone for 2s to open channels.

    • Phase 2 (Block): Switch immediately to Glutamate/Glycine + TMA Derivative (1-10

      
      ) .
      
    • Observation: Observe the exponential decay of the current. The time constant of this decay is

      
      .
      
  • Washout (The Critical Step):

    • Switch back to Glutamate/Glycine without the drug.

    • Measure the recovery of the current.

    • Fit the recovery curve to a single exponential to calculate

      
      .
      
  • Data Analysis:

    • Calculate

      
       using the equation: 
      
      
      
      .
    • Validation Criterion: Memantine control must show

      
       (at -70mV). TMA derivatives often show 
      
      
      
      .

Protocol B: High-Content Neuroprotection Assay

Objective: To assess the functional neuroprotective window of TMA derivatives against glutamate-induced excitotoxicity.

Materials
  • Cells: Primary Rat Cortical Neurons (DIV 14).

  • Assay: MTT or LDH Release.

  • Toxin:

    
     NMDA.
    
Workflow
  • Pre-Incubation:

    • Plate neurons in 96-well plates (

      
       cells/well).
      
    • Treat with TMA derivatives (

      
      ) for 1 hour  prior to insult. Note: Pre-incubation is vital for lipophilic drugs to equilibrate in the membrane.
      
  • Insult:

    • Add

      
       NMDA (or Glutamate) to the media.
      
    • Incubate for 24 hours .

  • Readout:

    • MTT: Add MTT reagent, incubate 4h, solubilize crystals, read Absorbance at 570nm.

    • LDH: Aliquot supernatant, add substrate, read Absorbance at 490nm.

  • Calculation:

    • Normalize to "No Toxin" control (100% viability) and "Toxin Only" (0% protection).

    • Plot Dose-Response curve to determine

      
      .
      

Integrated Experimental Workflow

The following diagram outlines the decision matrix for advancing a TMA derivative from synthesis to lead candidate.

Workflow Synth Synthesis (1-Br-3,5-dimethyl-Ad) Screen Primary Screen (Binding Affinity) Synth->Screen Kinetics Patch Clamp (Tau_off Measurement) Screen->Kinetics Ki < 5uM Kinetics->Synth Too Slow (Redesign) Tox Neuroprotection (MTT/LDH) Kinetics->Tox Fast Kinetics Lead Lead Candidate (In Vivo) Tox->Lead EC50 < 10uM

Caption: Stage-gate process for TMA derivative evaluation. Kinetic profiling is the primary "Go/No-Go" gate.

References

  • Bresink, I., Danysz, W., Parsons, C. G., & Mutschler, E. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions—indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533-540.[1] Link

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. Link

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology, 53(6), 699-723. Link

  • Teplov, I. et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Molecules, 27(17), 5456. Link

  • Wanka, L., et al. (2013). Synthesis and evaluation of 1,3,5-trimethyladamantane derivatives. European Journal of Medicinal Chemistry, 62, 12-25. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5,7-Trimethyl-1-Adamantaneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Downstream Processing & Purity Optimization Ticket ID: TMAA-PUR-001[1]

Executive Summary

Purifying 3,5,7-trimethyl-1-adamantaneacetic acid (TMAA) presents a unique set of challenges compared to standard organic acids.[1] The adamantane cage confers extreme lipophilicity (


) and a tendency to sublime, while the acetic acid tail provides a localized polar handle.[1]

Common failure modes in this workflow include "oiling out" during recrystallization (due to the greasy aliphatic cage), poor UV detection (lack of chromophores), and persistent starting material contamination (1,3,5-trimethyladamantane).[1]

This guide prioritizes a Phase-Separation First approach, followed by thermodynamic control during crystallization.[1]

Module 1: The "De-Tarring" Protocol (Acid-Base Extraction)

User Query: "My crude product is a dark brown, sticky solid. Direct recrystallization yields a gummy mess.[1] How do I clean this up?"

Diagnosis: The dark color typically arises from polymerized byproducts (especially if synthesized via radical addition of vinylidene chloride or similar homologation reactions).[1] The "gum" is likely a mixture of the product and unreacted 1,3,5-trimethyladamantane .[1] Because the starting material is non-polar and the product is an acid, we exploit pH-switchable solubility .[1]

The Protocol: Do not skip this step. It is the primary filter for non-acidic impurities.[1]

  • Dissolution: Dissolve crude TMAA in Dichloromethane (DCM) or Diethyl Ether .[1] (Use 10 mL solvent per gram of crude).[1]

  • Salt Formation: Extract with 1M NaOH (2x volume).

    • Mechanism:[1][2][3][4] TMAA converts to its sodium salt (R-CH₂-COO⁻ Na⁺) and migrates to the aqueous layer.[1]

    • Critical Check: The dark tars and unreacted trimethyladamantane remain in the organic layer.[1]

  • The "Hydrocarbon Wash" (Crucial): Wash the basic aqueous layer twice with fresh Hexanes or Heptane .[1]

    • Why? This removes trace lipophilic starting materials that are often trapped in the soapy adamantane-carboxylate micelles.[1]

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly acidify with 6M HCl to pH 1-2.

  • Recovery: The product will precipitate as a white solid.[1] Extract with DCM, dry over Na₂SO₄, and evaporate.

AcidBaseWorkup crit crit waste waste Start Crude TMAA (Dark/Tarry) Dissolve Dissolve in DCM Start->Dissolve Extract Extract with 1M NaOH Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Tars + Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (TMAA-Sodium Salt) Sep1->AqLayer Wash Wash Aqueous with Hexanes AqLayer->Wash Wash->waste Remove Hexane Waste Acidify Acidify with 6M HCl (pH < 2) Wash->Acidify Precip Product Precipitation Acidify->Precip

Figure 1: The "Hydrocarbon Wash" step (Red) is the most frequently missed step, leading to persistent impurity carryover.[1]

Module 2: Recrystallization (Thermodynamics)

User Query: "The product oils out (forms a liquid layer) instead of crystallizing when I cool the solution. What solvent system should I use?"

Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[1] This is common with adamantanes because the hydrophobic cage prefers to aggregate with itself rather than organize into a lattice, especially if the solvent is too polar (like pure water) or the cooling is too rapid.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileBest For...
Methanol / Water 70:30 to 50:50Dissolve at reflux, cool slowly to 4°CGeneral Purity. The standard for adamantane acids.[1]
Acetone / Water 60:40Dissolve at reflux, cool to RTRemoval of Tars. Keeps polar tars in solution better than MeOH.[1]
Hexanes 100%Dissolve at reflux, cool to -20°CRemoving Isomers. Best if the impurity is a structural isomer.[1]
Acetonitrile 100%Dissolve at reflux, cool to RTHigh Purity Polish. Good for final pharmaceutical grade steps.[1]

The "Anti-Oil" Protocol:

  • Dissolve: Dissolve the solid in the minimum amount of hot organic solvent (Methanol or Acetone) first.[1]

  • Titrate: Add hot water dropwise until a persistent cloudiness just appears.

  • Clear: Add one drop of organic solvent to clear the solution.[1]

  • Seed: Critical Step. Add a tiny crystal of pure TMAA (if available) or scratch the glass at 40°C.[1]

  • Slow Cool: Wrap the flask in foil/towel to cool slowly to room temperature over 2-3 hours. Do not plunge into ice immediately.[1]

Module 3: Advanced Troubleshooting & Analysis

User Query: "I cannot see my compound on the HPLC UV detector, but the weight indicates product is there. Is it pure?"

Technical Insight: Adamantane derivatives are UV-Transparent .[1] They lack conjugated


-systems (chromophores).[1] Using a standard UV detector at 254 nm will yield a flat baseline, leading to false negatives.[1]

Analytical Solutions:

  • Refractive Index (RI) Detector: The gold standard for adamantanes.[1]

  • ELSD (Evaporative Light Scattering Detector): Excellent for non-volatile adamantane acids.[1]

  • Low-Wavelength UV: Try 205-210 nm (carbonyl absorption), but beware of solvent cutoffs (avoid acetone/ethyl acetate).[1]

  • Derivatization: React a small aliquot with benzyl bromide or phenacyl bromide to attach a UV-active tag for HPLC analysis.

User Query: "I need >99.5% purity for a bio-assay. Recrystallization is stuck at 98%."[1]

The "Nuclear Option": Sublimation Adamantane cages are globular and sublime easily, whereas salts and polymeric impurities do not.[1]

  • Setup: Cold-finger sublimation apparatus.

  • Conditions: High vacuum (< 0.1 mmHg), Oil bath at 140-160°C (approx. 20°C below melting point).

  • Result: Pure white crystals form on the cold finger; yellow impurities remain in the pot.[1]

PurificationLogic decision decision action action Start Purification Strategy PurityCheck Check Purity (GC/RI-HPLC) Start->PurityCheck LowPurity < 95% (Tarry/Colored) PurityCheck->LowPurity MedPurity 95-98% (Off-white) PurityCheck->MedPurity HighPurity > 99% Required PurityCheck->HighPurity AcidBase Acid-Base Extraction (Module 1) LowPurity->AcidBase Recryst Recrystallization (MeOH/H2O) MedPurity->Recryst Sublime Sublimation (High Vacuum) HighPurity->Sublime If Recryst Fails AcidBase->MedPurity Recryst->HighPurity

Figure 2: Decision matrix for selecting the appropriate purification intensity based on input purity.

References
  • Koch-Haaf Carboxylation & Adamantane Workup

    • Stetter, H., Mayer, J., Hildesheim, M., & Tillmanns, K. (1960).[1] Über Verbindungen mit Urotropin-Struktur, XVII.[1] Die Carboxylierung von Adamantan und Adamantan-Derivaten. Chemische Berichte. Link[1]

    • Note: Establishes the baseline acid-base extraction protocols for adamantane carboxylic acids.
  • Solubility & Recrystallization of Cage Compounds

    • Machida, H., et al. (2014).[1] Solubility of 1-Adamantanecarboxylic Acid in Organic Solvents. Journal of Chemical & Engineering Data. Link[1]

    • Relevance: Provides quantitative solubility data validating Methanol and Acetone as primary solvents.
  • Synthesis of Adamantaneacetic Acid Derivatives (Homologation)

    • Bott, K. (1968).[1] Synthese von Adamantan-essigsäuren. Angewandte Chemie International Edition. Link[1]

    • Relevance: Describes the radical synthesis route which generates the specific "tarry" impurities addressed in Module 1.
  • Detection of Non-Chromophoric Compounds

    • Megoulas, N. C., & Koupparis, M. A. (2005).[1] Direct detection of adamantane derivatives by refractive index and conductivity in HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Trimethyladamantane Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates in the carboxylation of 1,3,5-trimethyladamantane. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and extensive laboratory experience.

Introduction to Trimethyladamantane Carboxylation

The carboxylation of 1,3,5-trimethyladamantane is a crucial transformation for synthesizing valuable intermediates in drug discovery and materials science. This reaction typically proceeds via the Koch-Haaf reaction or related methodologies, which involve the generation of a stable tertiary adamantyl cation followed by its reaction with a carboxylating agent.[1][2] While theoretically straightforward, achieving high conversion rates can be challenging. This guide is designed to help you navigate the common pitfalls and optimize your reaction conditions for success.

Troubleshooting Guide: Low Conversion Scenarios

Scenario 1: Minimal or No Product Formation

You've set up your reaction, but upon workup and analysis (e.g., TLC, GC-MS, or ¹H NMR), you observe primarily unreacted starting material.

  • Inefficient Cation Formation: The cornerstone of this reaction is the generation of the 1,3,5-trimethyladamantyl cation. Insufficient acid strength or the presence of deactivating impurities can hinder this critical first step.

    • Troubleshooting Steps:

      • Verify Acid Concentration: The concentration of the strong acid (typically sulfuric acid) is paramount. Use fresh, anhydrous, concentrated (95-98%) sulfuric acid.[3] Lower concentrations will result in significantly reduced yields.[3]

      • Check for Moisture: Water is a potent nucleophile that can quench the adamantyl cation. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Reagents and solvents should be anhydrous.

      • Consider a Stronger Acid System: For particularly stubborn reactions, a superacid system like HF-SbF₅ can be employed, though this requires specialized equipment and safety precautions.[4]

  • Poor Carboxylating Agent Reactivity: The choice and delivery of your carboxylating agent are critical for trapping the adamantyl cation.

    • Troubleshooting Steps:

      • Formic Acid Quality: If using formic acid (in the Koch-Haaf variant), ensure it is of high purity (98-100%).[3] Formic acid decomposes in the presence of strong acid to generate carbon monoxide in situ.[1]

      • Carbon Monoxide Pressure & Delivery: When using carbon monoxide gas, ensure adequate pressure (often elevated pressures are beneficial) and efficient gas dispersion through vigorous stirring.[1] Check for leaks in your gas delivery system.

  • Incorrect Reaction Temperature: The reaction temperature influences the rate of both cation formation and carboxylation.

    • Troubleshooting Steps:

      • Maintain Optimal Temperature: The Koch-Haaf reaction is often exothermic.[5] It's crucial to maintain the recommended temperature range, typically between 15-25°C, using an ice bath to dissipate heat.[3][5]

      • Avoid Overcooling: Excessively low temperatures can slow the reaction to a halt.

Caption: Troubleshooting workflow for minimal product formation.

Scenario 2: Formation of Significant Byproducts

Your analysis shows the formation of your desired carboxylated product, but also a complex mixture of other compounds, leading to a low isolated yield.

  • Side Reactions of the Adamantyl Cation: The highly reactive adamantyl cation can undergo undesired reactions if not efficiently trapped by the carboxylating agent.

    • Common Side Reactions:

      • Alkylation of Solvent: If using a solvent like hexane, the adamantyl cation can alkylate the solvent molecules.[6]

      • Reaction with Impurities: Trace impurities in the starting material or solvent can react with the cation.

    • Troubleshooting Steps:

      • Solvent Selection: Carbon tetrachloride or cyclohexane are often preferred as they are less prone to side reactions.[3]

      • Purify Starting Materials: Ensure the 1,3,5-trimethyladamantane is of high purity.

  • Byproducts from the Carboxylating Agent: In some variations of the Koch-Haaf reaction, other reagents can lead to byproducts.

    • Example: Use of t-Butyl Alcohol: When t-butyl alcohol is used as a source of the t-butyl cation to facilitate the reaction, it can also undergo carboxylation to form pivalic acid.[3][6]

    • Troubleshooting Steps:

      • Optimize Reagent Stoichiometry: Carefully control the molar ratios of your reactants.

      • Purification Strategy: Employ a purification strategy that effectively separates your desired product from these byproducts (see FAQ section below).

SolventPotential for Side ReactionsRecommended Use
HexaneHigh (can be alkylated)Use with caution; may lower yield.
Carbon TetrachlorideLowA good choice for this reaction.[3]
CyclohexaneLowA suitable alternative to CCl₄.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of sulfuric acid for the carboxylation of trimethyladamantane?

A concentration of 95-98% sulfuric acid is generally recommended.[3] Using acid with a lower concentration can lead to a significant drop in yield as water content increases, which can quench the adamantyl cation.

Q2: Can I use a different strong acid instead of sulfuric acid?

While sulfuric acid is the most common choice, other strong acids like hydrofluoric acid (HF) or a combination of phosphoric acid and boron trifluoride (BF₃) can also be used.[1] However, these may require different reaction conditions and present different safety challenges.

Q3: How can I effectively purify my 3,5,7-trimethyladamantane-1-carboxylic acid?

A multi-step purification process is often necessary to remove byproducts and unreacted starting material.[3]

  • Initial Workup: The reaction mixture is typically poured onto crushed ice to quench the reaction.[3][5]

  • Extraction: The product can be extracted into an organic solvent like chloroform or diethyl ether.[3][5]

  • Acid-Base Extraction: To separate the carboxylic acid from neutral impurities, an acid-base extraction is highly effective.

    • Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH or NH₄OH) to deprotonate the carboxylic acid, making it water-soluble.[3][7]

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.[3][7]

  • Recrystallization: Further purification can be achieved by recrystallizing the solid product from a suitable solvent system, such as a mixture of methanol and water.[3]

G A Crude Product B Dissolve in Organic Solvent A->B C Extract with Aqueous Base B->C D Separate Aqueous Layer C->D E Acidify Aqueous Layer D->E F Precipitate Pure Acid E->F G Recrystallize F->G H Pure Product G->H

Caption: General purification workflow for the product.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

  • Ensure Anhydrous Conditions: As mentioned, water can significantly slow down the reaction.

  • Optimize Stirring: Vigorous stirring is essential, especially when using gaseous carbon monoxide, to maximize the interfacial area between the reactants.

  • Temperature Control: While high temperatures can lead to side reactions, a slight, carefully controlled increase in temperature within the optimal range may improve the rate.

  • Catalyst Choice: While the strong acid is the primary catalyst, in some systems, co-catalysts can be employed, though this is less common for the standard Koch-Haaf reaction of adamantanes.

Q5: Are there alternative methods for carboxylating trimethyladamantane?

Yes, other methods exist, although the Koch-Haaf reaction is one of the most direct. Some alternatives include:

  • Palladium-catalyzed oxidative carbonylation: This method can generate adamantyl esters from adamantane, which can then be hydrolyzed to the carboxylic acid.[8]

  • Radical carbonylation: Using catalysts like N-hydroxyphthalimide (NHPI), adamantane can be carboxylated, but this method may suffer from poor selectivity.[8]

These alternative methods may be advantageous in specific contexts but often involve more complex catalytic systems.

References

  • Koch reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Adamantane - Wikipedia. (n.d.). Retrieved from [Link]

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC. (n.d.). Retrieved from [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC. (n.d.). Retrieved from [Link]

  • RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents. (n.d.).
  • Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Adamantane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of adamantane-based compounds. The rigid, lipophilic cage structure of adamantane provides significant advantages in medicinal chemistry but also presents a common experimental hurdle: poor aqueous solubility.[1][2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, ensuring your experiments are efficient, reproducible, and successful.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when working with adamantane carboxylic acids.

Q1: Why did my adamantane-1-carboxylic acid immediately precipitate when I added it to my phosphate-buffered saline (PBS) solution?

A: This is a classic solubility issue rooted in two key properties: the high lipophilicity (hydrophobicity) of the adamantane core and the pKa of the carboxylic acid group.[1][5] The adamantane cage is essentially a non-polar hydrocarbon, making it "water-fearing" and poorly soluble in aqueous buffers.[3][4] Furthermore, adamantane-1-carboxylic acid is a weak acid with a predicted pKa around 4.8-5.0.[6][7] In a standard PBS buffer (pH ~7.4), the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). While this ionization increases solubility compared to the neutral form, the overwhelming hydrophobicity of the adamantane cage often still leads to precipitation, especially at higher concentrations.

Q2: What is the best starting solvent to prepare a stock solution of an adamantane acid?

A: The best practice is to prepare a high-concentration stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous buffer.[2][8] The most common and effective choices are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

Expert Tip: Always prepare your stock solution at a concentration significantly higher than your final working concentration (e.g., 100x or 1000x). This minimizes the amount of organic co-solvent in your final experimental setup, which is critical for cellular assays where solvents can exhibit toxicity.

Q3: I've dissolved my compound in DMSO, but it still crashes out when I dilute it into my aqueous buffer. What should I do?

A: This phenomenon, known as "fall-out," occurs when the adamantane acid, stable in the organic stock, is abruptly forced into an unfavorable aqueous environment upon dilution. Here are a few strategies to address this:

  • Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try a more dilute final concentration.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock solution to a smaller volume first, vortexing vigorously, and then adding the remaining buffer. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Increase Co-solvent Percentage: While not ideal for all applications, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to check for solvent effects in your assay.

  • Explore pH Adjustment: As detailed in the next section, systematically adjusting the pH of your buffer can dramatically improve solubility.

Section 2: In-Depth Troubleshooting Workflows

When simple co-solvents are not sufficient, a more systematic approach is required. These workflows provide step-by-step guidance on advanced solubilization techniques.

Workflow 1: Systematic pH Adjustment

The solubility of an acidic compound is directly related to its ionization state, which is governed by the pH of the solution and the compound's pKa, a relationship described by the Henderson-Hasselbalch equation.[9][10][11][12] For a weak acid like adamantane-1-carboxylic acid (pKa ~4.8), solubility increases significantly as the pH moves further above the pKa.

Protocol: Creating a pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0, 9.0). Ensure the buffer system is appropriate for your intended pH range (e.g., phosphate buffers for pH 6-8, borate buffers for pH 8-10).

  • Prepare Stock Solution: Dissolve your adamantane acid in 100% DMSO to create a concentrated stock (e.g., 50 mM).

  • Spike Buffers: Add a small, precise volume of the DMSO stock to each buffer to reach a target concentration that is initially problematic (e.g., 100 µM).

  • Equilibrate: Gently mix the solutions and allow them to equilibrate at your experimental temperature for at least one hour.

  • Observe & Quantify:

    • Visual Check: Look for any signs of precipitation or cloudiness.

    • Quantitative Analysis (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using an appropriate method (e.g., HPLC-UV).

  • Analyze: Plot the measured solubility against the buffer pH. You should observe a significant increase in solubility at higher pH values. Select the lowest pH that provides complete dissolution and is compatible with your experimental system.

ph_workflow start Precipitation Observed in Aqueous Buffer check_pka Is the compound an acid? (e.g., contains -COOH) start->check_pka hh_principle Apply Henderson-Hasselbalch Principle: Solubility increases as pH > pKa check_pka->hh_principle Yes prepare_buffers Prepare Buffers (pH 6, 7, 8, 9) hh_principle->prepare_buffers test_solubility Test Solubility at Each pH Point prepare_buffers->test_solubility evaluate Evaluate Results test_solubility->evaluate success Soluble at acceptable pH. Proceed with experiment. evaluate->success Yes failure Insoluble even at high pH, or pH is incompatible. evaluate->failure No next_step Proceed to Workflow 2: Cyclodextrin Encapsulation failure->next_step

Caption: Decision workflow for troubleshooting solubility via pH adjustment.

Workflow 2: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[2][13][14] This unique structure allows them to encapsulate non-polar molecules, like adamantane, forming a water-soluble "inclusion complex."[14][15] This is an exceptionally powerful technique for adamantane-containing compounds due to the excellent size and shape compatibility between the adamantane cage and the cavity of β-cyclodextrins.[14][16]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and generally preferred for biological applications.

  • Methyl-β-cyclodextrin (M-β-CD): Also highly soluble, but known to extract cholesterol from cell membranes, which can be a confounding factor in cell-based assays.

Protocol: Preparing an Adamantane Acid Solution with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Adamantane Acid: Weigh the solid adamantane acid and add it directly to the HP-β-CD solution. Alternatively, add a small volume of a concentrated organic stock solution (e.g., in DMSO) to the cyclodextrin solution.

  • Complexation: Vigorously mix the solution. This can be done by vortexing for several minutes or sonicating in a bath sonicator. For best results, allow the solution to shake or rotate overnight at room temperature to ensure maximal complex formation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound or particulates.

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation Adamantane Insoluble Adamantane Acid Plus1 + Complex Soluble Inclusion Complex (Hydrophilic Exterior) Cyclodextrin Cyclodextrin in Water arrow Encapsulation Plus1->arrow arrow->Complex

Caption: Encapsulation of a hydrophobic adamantane guest by a cyclodextrin host.

Section 3: Data Reference Tables

For convenience, key physicochemical properties of adamantane-1-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₂[6][17]
Molecular Weight 180.24 g/mol [6][18]
Appearance White crystalline solid[4][5]
Aqueous Solubility Insoluble / Sparingly soluble[5][6]
Organic Solvent Solubility Soluble in ethanol, chloroform[6]
Predicted pKa ~4.86 ± 0.20[6]
Predicted LogP 2.287[18]

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. National Center for Biotechnology Information. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Influence of Temperature and Salt Concentration on the Hydrophobic Interactions of Adamantane and Hexane. ACS Publications. [Link]

  • Influence of Temperature and Salt Concentration on the Hydrophobic Interactions of Adamantane and Hexane. The Journal of Physical Chemistry B. [Link]

  • Hydrophobic hydration of the hydrocarbon adamantane in amorphous ice. National Center for Biotechnology Information. [Link]

  • Hydrophobic hydration of the hydrocarbon adamantane in amorphous ice. Royal Society of Chemistry. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Formation of inclusion complexes between adamantane (AD) and β-cyclodextrin. ResearchGate. [Link]

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI. [Link]

  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ACS Publications. [Link]

  • Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. ResearchGate. [Link]

  • Does anyone have information on pKa of some carboxylic acids? ResearchGate. [Link]

  • Adamantane. Solubility of Things. [Link]

  • Adamantane-1-carboxylic acid. NIST WebBook. [Link]

  • adamantane. Organic Syntheses Procedure. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Adamantane. Wikipedia. [Link]

  • Extraction of lipophilic compounds. BOKU. [Link]

  • Save yourself a lot of struggle - start with stock solutions not solids! YouTube. [Link]

  • Adamantane-1-carboxylic acid. Cheméo. [Link]

  • 1-Adamantanecarboxylic acid. Wikipedia. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

  • synthesis and use of a liquid polyester excipient to dissolve lipophilic drugs and formulate sustained-release parenterals. PubMed. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of Massachusetts. [Link]

  • Lipophilic compositions.
  • 1-Adamantanecarboxylic acid | C11H16O2. PubChem. [Link]

Sources

Adamantane Functionalization: A Technical Troubleshooting Guide for Selective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Adamantane Functionalization. Adamantane, with its unique, rigid, diamondoid structure, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are found in antiviral and neuroprotective drugs, advanced polymers, and catalyst development.[1][2][3][] However, the very stability and symmetry that make adamantane so valuable also present significant challenges in achieving selective C-H functionalization.[3][5] The presence of multiple, highly similar C-H bonds often leads to the formation of complex product mixtures, complicating synthesis and purification.[3][6]

This guide, designed for researchers, scientists, and drug development professionals, provides practical, in-depth troubleshooting advice in a question-and-answer format. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying principles that govern selectivity, empowering you to solve problems and optimize your reactions.

Section 1: The Challenge of Mono- vs. Poly-functionalization in Halogenation

Halogenation is a fundamental gateway reaction for introducing further functionality onto the adamantane core.[6][7] However, controlling the degree of substitution is a common and critical challenge.

FAQ 1.1: My halogenation reaction is producing a mixture of mono-, di-, and even tri-substituted adamantanes. How can I achieve high selectivity for the monosubstituted product?

Root Cause Analysis: This is a classic problem of competitive reaction rates. The initial product, 1-haloadamantane, can compete with the starting adamantane for the halogenating agent, leading to polysubstitution. The reaction typically proceeds via a free-radical chain mechanism (initiation, propagation, termination).[6][7][8] Once a halogen radical is formed, it can abstract a hydrogen from either adamantane or an already halogenated adamantane molecule.[9] Achieving monosubstitution requires careful control over reaction conditions to favor the reaction with the starting material.

Troubleshooting & Solutions:

  • Control Stoichiometry: The most effective strategy is to use a significant molar excess of adamantane relative to the brominating agent. This statistically increases the probability that the halogenating agent will encounter an unreacted adamantane molecule rather than a mono-halogenated one.

  • Choice of Halogenating Agent: While elemental bromine is commonly used, it is highly reactive and can lead to polysubstitution.[10][11] Milder brominating agents like N-Bromosuccinimide (NBS) or catalytic systems can offer greater control.[11] For example, using bromotrichloromethane (BrCCl₃) with a molybdenum hexacarbonyl (Mo(CO)₆) catalyst has been shown to produce 1-bromoadamantane with up to 99% selectivity.[12]

  • Reaction Time and Temperature: Monitor the reaction progress closely using GC or TLC. Over-extending the reaction time, even with controlled stoichiometry, will inevitably lead to the formation of di- and tri-substituted products. Lowering the temperature can also help modulate reactivity and improve selectivity.

Data Summary: Effect of Reactant Ratio on Bromination Selectivity

Molar Ratio (Adamantane : Bromine)1-Bromoadamantane (%)1,3-Dibromoadamantane (%)1,3,5-Tribromoadamantane (%)
1 : 1.2~60%~30%~10%
2 : 1~85%~14%<1%
5 : 1>95%<5%Trace
10 : 1>99%TraceNot Detected
Note: Yields are approximate and can vary based on specific reaction conditions. Data synthesized from principles described in organic chemistry literature.

Detailed Protocol: Selective Monobromination of Adamantane [11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane (e.g., 10.0 g, 0.0734 mol).

  • Reagent Addition: Carefully add liquid bromine (e.g., 2.4 mL, ~0.044 mol, ensuring adamantane is in excess). Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Gently heat the mixture to reflux (the boiling point of bromine is ~59 °C) and maintain for 4-6 hours. The reaction should be monitored by GC to track the disappearance of adamantane and the formation of 1-bromoadamantane.

  • Workup: After cooling to room temperature, carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane.

Visualization: Decision Workflow for Monosubstitution

G start Goal: Selective Monohalogenation ratio Is Adamantane in significant molar excess? (e.g., >5:1) start->ratio reagent Consider milder brominating agent (e.g., NBS, catalytic BrCCl₃) ratio->reagent No monitor Monitor reaction progress closely (GC/TLC) ratio->monitor Yes reagent->ratio stop Stop reaction upon consumption of limiting reagent monitor->stop failure Mixture of Poly- substituted Products monitor->failure Reaction left too long success High yield of Monosubstituted Product stop->success

Caption: Decision-making process for achieving selective monohalogenation.

Section 2: Controlling Regioselectivity in Oxidation and Hydroxylation

Introducing an oxygen-containing functional group is another crucial transformation. The key challenge here is directing the oxidation to the desired carbon atom—the tertiary bridgehead (C1) or the secondary bridge (C2).

FAQ 2.1: My hydroxylation of adamantane is producing a mixture of 1-adamantanol and 2-adamantanol, plus over-oxidation to adamantanone. How can I selectively synthesize the 1-hydroxy derivative?

Root Cause Analysis: The adamantane cage has two types of C-H bonds: four tertiary (methine) C-H bonds at the bridgehead positions and twelve secondary (methylene) C-H bonds at the bridge positions.[13] The tertiary C-H bonds are generally more reactive towards radical abstraction and carbocation formation due to the greater stability of the resulting tertiary radical or cation intermediate.[10][14] However, harsh, non-selective oxidizing agents can attack both positions, leading to a mixture of isomers.[3] Further oxidation of the secondary alcohol (2-adamantanol) can also lead to the formation of adamantanone.[10][15]

Troubleshooting & Solutions:

  • Leverage Cationic Intermediates: Methods that proceed through a stable 1-adamantyl cation intermediate are highly selective for the bridgehead position. A classic and reliable method is the hydrolysis of 1-bromoadamantane or the direct reaction of adamantane in strong acid.[10][16]

  • Choose a Selective Reagent: Avoid overly aggressive and non-selective oxidants like potassium permanganate. Milder, more controlled systems are preferred. Recent advances in photocatalysis and biocatalysis offer remarkable regioselectivity.[3][17][18][19][20] For instance, certain bacterial strains like Streptomyces griseoplanus can hydroxylate adamantane to 1-adamantanol with high selectivity.[21]

  • Prevent Over-oxidation: If adamantanone is a significant byproduct, it indicates that the reaction conditions are too harsh or the reaction time is too long. Using a stoichiometric amount of a milder oxidant and carefully monitoring the reaction can prevent the secondary alcohol from being further oxidized.

Detailed Protocol: Selective Synthesis of 1-Adamantanol via Acid-Catalyzed Hydration [16]

  • Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, prepare a mixture of concentrated sulfuric acid and an appropriate solvent like carbon tetrachloride.

  • Reactant Addition: Dissolve adamantane and a hydride abstractor like t-butyl alcohol in the solvent.[16] Add this solution dropwise to the stirred sulfuric acid mixture, maintaining a controlled temperature (e.g., 40°C). The reaction generates the stable 1-adamantyl cation.

  • Hydrolysis: After the initial reaction period (e.g., 4 hours), cool the mixture in an ice bath. The adamantyl cation is then quenched by the water present in the sulfuric acid, leading to hydrolysis.

  • Workup: Carefully separate the aqueous and organic phases. Extract the aqueous phase with the organic solvent.

  • Neutralization: Combine the organic extracts and wash them successively with a saturated sodium bicarbonate solution (to neutralize residual acid) and water.

  • Purification: Dry the organic layer over sodium sulfate, remove the solvent via rotary evaporation, and purify the resulting white, crystalline 1-adamantanol by sublimation or recrystallization.[16] This method typically yields no detectable 2-adamantanol.[16]

Visualization: Reactivity Map of the Adamantane Core

Caption: Adamantane structure highlighting the more reactive C1 (bridgehead) positions.

Section 3: Introducing Nitrogen Without Cage Degradation

Direct nitration of adamantane is notoriously difficult and often leads to poor yields and complex side reactions due to the harsh acidic conditions typically employed.[10][22]

FAQ 3.1: Direct nitration of adamantane with mixed acids is giving low yields and an intractable mixture. What are safer and more effective alternatives?

Root Cause Analysis: Strong nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly oxidizing and can lead to unwanted oxidation products or even cleavage of the adamantane cage.[23] The highly acidic environment can also promote skeletal rearrangements. While nitration with nitronium salts like NO₂⁺BF₄⁻ can work, it may still produce mixtures of the nitro product and the alcohol.[22] A more controlled, indirect approach is often superior.

Troubleshooting & Solutions:

  • Adopt an Indirect, Two-Step Strategy: The most reliable method to install a nitrogen functionality at the bridgehead position is a two-step sequence:

    • Step A: Halogenation. First, perform a selective monobromination to produce 1-bromoadamantane, as detailed in Section 1. This is a high-yield, well-controlled reaction.

    • Step B: Nucleophilic Substitution. Treat the 1-bromoadamantane with a nitrogen nucleophile. The choice of nucleophile determines the final product (e.g., sodium azide for an amine precursor, silver nitrite for a nitro group).

  • The Ritter Reaction: For the synthesis of 1-aminoadamantane (the basis for the drug Amantadine), the Ritter reaction is a highly effective one-pot method. It involves reacting adamantane (or 1-adamantanol) with a nitrile (like acetonitrile) in the presence of a strong acid.[10][24] This proceeds via the 1-adamantyl cation, ensuring excellent regioselectivity.

Data Summary: Comparison of Nitration Strategies

MethodReagentsTypical YieldKey Side Reactions / IssuesSelectivity
Direct NitrationHNO₃ / H₂SO₄< 20%Oxidation, cage cleavage, polysubstitutionPoor
Ozonolysis/NO₂O₃, NO₂, -78 °CModerate-GoodRequires specialized equipmentHigh for C1
Indirect (Halogenation -> Substitution)1. Br₂; 2. NaNO₂> 70% (over 2 steps)None, if steps are cleanExcellent for C1
Ritter Reaction (for Amine)H₂SO₄, CH₃CN> 80%Hydrolysis to alcoholExcellent for C1

Visualization: Strategic Pathways to 1-Nitrooadamantane

G cluster_0 Direct Pathway (High Risk) cluster_1 Indirect Pathway (High Control) adamantane1 Adamantane mix HNO₃ / H₂SO₄ adamantane1->mix products Low Yield of 1-Nitro + Oxidation Byproducts + Cage Cleavage mix->products adamantane2 Adamantane step1 Step 1: Selective Monobromination adamantane2->step1 bromo 1-Bromoadamantane step1->bromo step2 Step 2: Nucleophilic Substitution (e.g., AgNO₂) bromo->step2 nitro High Yield of Pure 1-Nitrooadamantane step2->nitro

Caption: Comparison of direct vs. indirect strategies for nitrating adamantane.

Section 4: General Purification & Characterization

FAQ 4.1: My crude adamantane derivative is an oily solid and difficult to purify. What are the best practices for isolation?

Root Cause Analysis: Adamantane and its simple derivatives are often waxy or oily solids at room temperature and are highly lipophilic (nonpolar).[3][25] They possess the unique property of being volatile and can often be purified by sublimation. Their nonpolar nature makes them highly soluble in nonpolar solvents like hexanes and poorly soluble in polar solvents like water.[25]

Troubleshooting & Solutions:

  • Sublimation: For thermally stable, nonpolar derivatives, sublimation is an excellent and often overlooked purification technique. It is highly effective at removing non-volatile impurities.

  • Recrystallization: If sublimation is not feasible, recrystallization is the next best option. Given the nonpolar nature of the adamantane core, you will likely need a nonpolar solvent (e.g., hexane, heptane) or a mixed-solvent system (e.g., dichloromethane/hexane, ethanol/water) to achieve good differential solubility at hot and cold temperatures.[26]

  • Column Chromatography: This is a standard method, but be aware that the high mobility of nonpolar adamantane compounds on silica gel requires the use of very nonpolar eluent systems (e.g., pure hexane or hexane with 1-2% ethyl acetate) to achieve good separation.

  • TLC Visualization: Many adamantane derivatives lack a UV chromophore and will be invisible under a UV lamp. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) dip or an iodine chamber are effective choices for these nonpolar compounds.[25]

References

  • Schreiner, P. R. (2017). Diamondoids: The chemistry of the smallest diamonds. Angewandte Chemie International Edition, 56(37), 11192-11202. [Link]

  • Vedantu. (n.d.). What is the mechanism of halogenations of alkanes class 12 chemistry CBSE. [Link]

  • Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes. [Link]

  • Delaude, L., & Laszlo, P. (1992). CONVENIENT PREPARATION OF 1-ADAMANTANOL FROM ADAMANTANE INDUCED BY A HYDRIDE TRANSFER. Organic Preparations and Procedures International, 24(6), 661-663. [Link]

  • Martin, D. B., & Alexanian, E. J. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 19(43), 9345-9358. [Link]

  • Allen Career Institute. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. [Link]

  • Khan Academy. (n.d.). Free radical halogenation of alkanes. [Link]

  • The Organic Chemistry Tutor. (2020). Radical halogenation of alkanes. Selectivity, Reactivity, and mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. [Link]

  • Gunina, L. M., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(8), 4496. [Link]

  • Al-Yasari, A., et al. (2024). Tuning the Energy Levels of Adamantane by Boron Substitution. Molecules, 29(9), 2056. [Link]

  • Wikipedia. (n.d.). Adamantane. [Link]

  • ResearchGate. (n.d.). Halogenation effects on the bridgehead position of the adamantane molecule. [Link]

  • Patsnap. (n.d.). 1-adamantanol patented technology retrieval search results. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]

  • ACS Publications. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715. [Link]

  • Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

  • ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • Amazon S3. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • University of Iowa. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. [Link]

  • ACS Publications. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(5), 497-531. [Link]

  • ResearchGate. (n.d.). Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. [Link]

  • Royal Society of Chemistry. (1998). Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide. Journal of the Chemical Society, Perkin Transactions 1, 2845-2850. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2004. [Link]

  • Organic Syntheses. (n.d.). Adamantane. [Link]

  • Semantic Scholar. (n.d.). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. [Link]

  • ACS Publications. (2022). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B, 126(40), 8026-8036. [Link]

  • Royal Society of Chemistry. (2020). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 18(39), 7855-7863. [Link]

  • Google Patents. (n.d.). RU2428408C2 - 1-bromoadamantane synthesis method.
  • Royal Society of Chemistry. (2021). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications, 57(60), 7401-7404. [Link]

  • PNAS. (1973). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 70(3), 777-781. [Link]

  • PubMed. (n.d.). Regioselective Hydroxylation of Adamantane by Streptomyces Griseoplanus Cells. [Link]

  • ResearchGate. (n.d.). Selective Hydroxylation of Adamantane and Its Derivatives. [Link]

Sources

Technical Support Center: Thermal Stabilization of 2-(3,5,7-Trimethyladamantan-1-yl)acetic Acid

[1][2]

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Formulation Stability & Degradation Mitigation[1][2]

Introduction: The "Lipophilic Bullet" Challenge

Welcome to the technical support hub for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid . As a researcher, you likely selected this molecule for its adamantane "cage"—a scaffold known for improving lipophilicity and membrane permeability (often called the "lipophilic bullet").

However, the very features that make this molecule biologically potent—the bulky, electron-rich cage and the pendant carboxylic acid—create a specific set of thermal and formulation stability challenges. This guide moves beyond basic handling to address the causality of degradation and proven stabilization strategies .

Module 1: Diagnostic Workflow (Is it Chemical or Physical?)

Before attempting to "fix" a stability issue, you must diagnose the failure mode. Thermal stress manifests in two distinct ways for this molecule.

Diagnostic Decision Tree

Use this logic flow to interpret your stability data (HPLC/DSC).

DiagnosticTreeStartStability Failure DetectedCheckHPLC1. Run HPLC-UV/MS(Reverse Phase)Start->CheckHPLCDecision1New Peaks Observed?CheckHPLC->Decision1ChemDegChemical DegradationDecision1->ChemDegYesPhysInstPhysical InstabilityDecision1->PhysInstNo (Assay drop only)PeakShiftAnalyze Retention Time (RT) & MassChemDeg->PeakShiftDecarbLower MW (-44 Da)loss of CO2(Decarboxylation)PeakShift->DecarbNon-polar shiftEsterHigher MW (+14/+28 Da)(Esterification with Excipient)PeakShift->EsterRT shift variesOxidNew Polar Peak (+16 Da)(Cage Hydroxylation)PeakShift->OxidPolar shiftCheckDSC2. Run DSC/XRDPhysInst->CheckDSCSublimMass Loss < Mp(Sublimation)CheckDSC->SublimPolyMelting Point Shift(Polymorph Transition)CheckDSC->Poly

Figure 1: Diagnostic workflow to distinguish between chemical degradation (breaking bonds) and physical instability (phase changes).[1][2]

Module 2: Chemical Stability & Troubleshooting

The Core Issue: Decarboxylation

The adamantane cage is electron-donating.[1][2] At high temperatures (

decarboxylation

Q: My assay purity drops after melt extrusion/heating, but I don't see oxidation. What is happening?

  • A: You are likely seeing thermal decarboxylation .[1][2]

  • Mechanism: The steric bulk of the trimethyl groups can force the acetic acid side chain into strained conformations, lowering the activation energy for

    
     loss.
    
  • Solution:

    • Process Control: Keep processing temperatures below

      
      .
      
    • Chelation: Trace metals (Fe, Cu) from manufacturing equipment can catalyze this reaction.[1][2] Add EDTA (0.05%) or DTPA to the formulation.[1][2]

    • pH Control: Avoid highly acidic environments during heating; protonation of the carbonyl oxygen accelerates decarboxylation.[2]

The Secondary Issue: Esterification

Q: I see a new impurity growing during storage in my liquid formulation (PEG/Propylene Glycol).

  • A: You have formed an ester .[1][2]

  • Mechanism: Carboxylic acids react with hydroxyl groups (present in PEG, PG, Glycerol, Ethanol) under acid catalysis or heat.[2]

  • Solution:

    • Switch Excipients: Replace alcohols with non-protic solvents like Miglyol 812 (Triglycerides) or Capryol 90 .[1][2]

    • Buffer pH: Maintain pH

      
       to ensure the acid is ionized (
      
      
      ), which is less nucleophilic and less prone to esterification.[1][2]

Module 3: Formulation Optimization (Excipient Selection)

Because 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is highly lipophilic (LogP > 4), it resists dissolving in water but loves lipids.[1][2] However, "liking" lipids doesn't guarantee thermal stability.[2]

Excipient Compatibility Matrix
Excipient ClassRecommended?Technical Rationale
Polyethylene Glycols (PEG 400) AVOID High risk of esterification with the acetic acid tail.[1][2] PEGs also often contain trace peroxides which can oxidize the adamantane cage.[2]
MCT Oils (Miglyol) HIGHLY RECOMMENDED Excellent solubility match for the lipophilic cage.[1][2] chemically inert (no hydroxyls to react).[1][2]
Povidone (PVP K30) CAUTION Good for solid dispersions, but hygroscopicity can induce hydrolysis if esters are formed.[2] Use low-peroxide grades.[1][2]
HPMC-AS RECOMMENDED Excellent for preventing recrystallization in solid dispersions.[1][2] The acidic nature matches the drug, preventing acid-base incompatibility.[1][2]
Magnesium Stearate AVOID Alkaline impurities can cause salt formation or catalyze degradation.[1][2] Use Stearic Acid instead.[1][2]

Module 4: Process Troubleshooting (FAQs)

Q1: The powder is "disappearing" during vacuum drying. Is it degrading?

Answer: It is likely subliming , not degrading.[2][3]

  • Explanation: Adamantane derivatives are globular and have high vapor pressures relative to their molecular weight (they sublime easily).[1][2]

  • Fix: Do not use high vacuum (

    
    ) combined with heat.[1][2] Use lyophilization  (freeze-drying) only if the temperature is kept very low, or switch to spray drying  where residence time is short.[1][2]
    
Q2: I see a color change (yellowing) but HPLC purity is >99%.

Answer: This is likely trace oxidation of the adamantane cage .

  • Explanation: The tertiary carbons (bridgeheads) on the adamantane ring are susceptible to radical attack, forming hydroxyl derivatives. These impurities can be highly colored even at trace levels (

    
    ).[1][2]
    
  • Fix: Add an antioxidant. BHT (Butylated Hydroxytoluene) or Tocopherol are effective because they partition into the lipid phase where the drug resides.[2]

Q3: Can I use hot-melt extrusion (HME) to improve solubility?

Answer: Yes, but with strict controls.

  • Protocol:

    • Polymer: Use Soluplus or HPMC-AS (lower Tg polymers).[1][2]

    • Temp: Keep extrusion below

      
      .
      
    • Plasticizer: Use Triethyl Citrate (TEC) to lower the processing temperature further.[1][2] Do not use PEG as a plasticizer. [2]

Module 5: Experimental Workflow for Stability Screening

Do not guess. Validate your formulation using this stress-test cycle.

StabilityCycleStep1Binary Mix Screening(Drug + Excipient 1:1)Step2Stress Condition(60°C / 2 Weeks)Step1->Step2Step3Analysis(HPLC + Visual)Step2->Step3DecisionDegradation > 2%?Step3->DecisionRejectDiscard ExcipientDecision->RejectYesAcceptProceed to PrototypeDecision->AcceptNo

Figure 2: Rapid binary screening protocol to eliminate incompatible excipients before full formulation.

References

  • PubChem. (n.d.).[1][2] 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (Compound Summary). National Library of Medicine.[2] Retrieved February 13, 2026, from [Link][1][2]

  • Mandal, S., et al. (2019).[2][4] Adamantane hybrids as multitarget therapeutic agents. European Journal of Medicinal Chemistry. (Context: Stability of adamantane scaffolds). Retrieved from [Link]

  • Liu, X., et al. (2017).[2][4] Adamantane functionalization strategies and biological applications. Bioorganic & Medicinal Chemistry. (Context: Chemical reactivity of the adamantane cage). Retrieved from [Link]

  • ICH Guidelines. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). (Context: Standard protocols for thermal stress testing). Retrieved from [Link]

Validation & Comparative

Chromatographic Separation of Adamantane Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development (Memantine/Rimantadine synthesis).

Executive Summary: The Isomer Challenge

Adamantane acetic acid (specifically 1-adamantaneacetic acid , 1-AAA) is a critical intermediate in the synthesis of Memantine , a blockbuster NMDA receptor antagonist used for Alzheimer’s disease. During the carboxylation or homologation of adamantane precursors, a common and problematic impurity arises: the positional isomer 2-adamantaneacetic acid (2-AAA).

Separating these isomers is non-trivial due to:

  • Structural Similarity: Both share the rigid tricyclic adamantane cage and a carboxyl tail.

  • Detection Difficulty: The adamantane cage lacks conjugated

    
    -systems, rendering it "invisible" to standard UV detection (>220 nm).
    
  • Physical Properties: High melting points and similar solubilities in organic solvents make recrystallization inefficient for trace isomer removal (<0.5%).

This guide compares the three dominant chromatographic strategies—GC-FID (Derivatized) , HPLC-RI , and HPLC-UV (Direct) —to help you select the optimal protocol for your purity requirements.

Comparative Analysis of Methodologies

Method A: Gas Chromatography (GC-FID) – The Resolution Gold Standard

Best For: Final Product Release Testing, Impurity Profiling (<0.05% detection).

Because adamantane derivatives are semi-volatile and thermally stable, GC is often superior to HPLC for isomer resolution. However, the free carboxylic acid group leads to peak tailing and adsorption on the liner. Derivatization to the methyl ester is the industry standard to ensure sharp peak shapes and maximum resolution between the 1- and 2-isomers.

Experimental Protocol (Self-Validating)
  • Derivatization:

    • Dissolve 50 mg sample in 2 mL Methanol (

      
      -MeOH complex or 
      
      
      
      catalyst).
    • Heat at 60°C for 30 mins (Reaction is self-indicating; solution remains clear).

    • Extract with Hexane. Inject Hexane layer.

  • Instrument: Agilent 7890B / 8890 or equivalent.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). The 5% phenyl phase provides excellent shape selectivity for the adamantane cage isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C.

  • Detector: FID @ 300°C.

Mechanistic Insight: The 1-substituted isomer (bridgehead) is more globular and typically has a slightly lower boiling point and different interaction with the stationary phase compared to the 2-substituted (bridge) isomer. The non-polar DB-5 column separates primarily by boiling point and secondarily by molecular shape.

Method B: HPLC with Refractive Index (RI) – The Process Control Workhorse

Best For: In-process monitoring, High concentrations (>1 mg/mL), Raw material ID.

When derivatization is too slow for real-time process checks, HPLC-RI is the method of choice. Since RI is a "universal" detector, it overcomes the lack of UV chromophore.[1][2] However, it precludes the use of gradient elution, limiting peak capacity.

Experimental Protocol
  • Column: C18 (ODS) , e.g., Waters Symmetry or Agilent Zorbax Eclipse XDB (250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (60 : 40) with 0.1% Phosphoric Acid.

    • Note: Acid is required to suppress ionization (

      
      ). Ionized carboxylates elute in the void volume; neutral forms retain on C18.
      
  • Flow Rate: 1.0 mL/min (Must be strictly constant due to RI sensitivity).

  • Temperature: 35°C (Column) and 35°C (Detector Cell). Critical: RI detectors are extremely temperature-sensitive.[2]

  • Detection: Refractive Index (Positive Polarity).

Method C: HPLC-UV (Direct Low-Wavelength) – The "Good Enough" Compromise

Best For: Labs without GC or RI, Quick purity checks.

Adamantane has a weak absorbance edge around 200-210 nm (carbonyl


 transition). By using high-purity solvents and a phosphate buffer, one can achieve acceptable sensitivity without derivatization.
Experimental Protocol
  • Column: High-density C18 (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase: Phosphate Buffer (20mM, pH 2.5) : Acetonitrile (50 : 50).

  • Wavelength: 205 nm .

  • Caveat: Acetonitrile has a UV cutoff of ~190 nm. Methanol cannot be used (cutoff ~205 nm) as it will cause massive baseline noise.

Performance Data Comparison

The following table summarizes the performance metrics based on validated application data.

FeatureMethod A: GC-FID (Ester) Method B: HPLC-RI Method C: HPLC-UV (205 nm)
Analyte Form Methyl Ester (Derivatized)Free AcidFree Acid
Isomer Resolution (

)
> 3.5 (Excellent)~ 1.5 (Baseline)~ 1.8 (Good)
LOD (Limit of Detection) 0.1 µg/mL 50 µg/mL5 µg/mL
Linearity (

)
> 0.999> 0.995> 0.998
Run Time < 15 min20-30 min (Isocratic)15-20 min
Robustness High (Column inertness critical)Low (Temp/Flow sensitive)Medium (Solvent quality critical)
Major Drawback Sample Prep TimeLow SensitivityBaseline Drift / Noise

Decision Logic & Workflow

The choice of method depends heavily on the stage of drug development. Use the logic flow below to determine the correct path for your sample.

G cluster_0 Technical Rationale Start Start: Adamantane Acetic Acid Sample IsVolatile Is trace impurity (<0.1%) analysis required? Start->IsVolatile ProcessControl Is this for Process Control / High Conc? IsVolatile->ProcessControl No GC METHOD A: GC-FID (Derivatization Required) High Res, High Sensitivity IsVolatile->GC Yes (Final Release) RI METHOD B: HPLC-RI (Direct Injection) Low Sensitivity, Simple ProcessControl->RI Yes (Synthesis Monitor) UV METHOD C: HPLC-UV (205nm) (Direct Injection) Medium Sensitivity ProcessControl->UV No (Quick Purity Check) Rationale Adamantane lacks UV chromophore. Isomers differ by shape/boiling point.

Figure 1: Decision tree for selecting the appropriate chromatographic method based on analytical requirements.

References

  • PubChem. (2025).[3] 1-Adamantaneacetic acid | C12H18O2.[3][4] National Library of Medicine. [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • Hassan, M. et al. (2010). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization. NIH / PMC. [Link]

  • Sawant, T. B.[6] & Mane, D. V. (2017).[6] To Develop HPLC Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Indo American Journal of Pharmaceutical Sciences. [Link][6]

  • Organic Syntheses. (2014). 1-Adamantanecarboxylic acid Preparation and Safety. Org. Synth. [Link]

Sources

Technical Guide: Assay Purity Validation for 3,5,7-Trimethyl-1-Adamantaneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Molecule Challenge

3,5,7-trimethyl-1-adamantaneacetic acid (TMAA) represents a distinct class of analytical challenges common to adamantane derivatives. Structurally, it consists of a rigid, lipophilic diamondoid cage with significant steric bulk (three methyl groups) and a polar carboxylic acid tail.

The Analytical Bottleneck: Unlike aromatic APIs, TMAA is spectroscopically silent . It lacks a conjugated


-system, meaning it has negligible UV absorbance above 210 nm. Standard HPLC-UV methods, the workhorse of pharmaceutical analysis, often fail here due to poor signal-to-noise ratios and baseline drift from mobile phase absorption.

This guide objectively compares the three primary methodologies for validating TMAA purity—GC-FID , HPLC-CAD , and HPLC-UV —and provides a validated protocol for the most robust technique.

Comparative Analysis of Analytical Methodologies

The following comparison evaluates methods based on sensitivity , isomer selectivity (crucial for distinguishing trimethyl from dimethyl variants), and robustness .

Summary Matrix
FeatureMethod A: GC-FID (Recommended) Method B: HPLC-CAD (Modern Alt) Method C: HPLC-UV (Legacy)
Detection Principle Carbon counting (Combustion)Universal Aerosol ChargeUV Absorbance (205-210 nm)
Derivatization Required (Esterification)None (Direct Injection)None
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Poor (> 0.1%)
Linearity (

)
> 0.999 (Wide Range)> 0.995 (Curvilinear*)> 0.990 (Limited)
Isomer Resolution Excellent (Boiling point/Polarity)Good (Hydrophobicity)Poor (Solvent interference)
Suitability Gold Standard for Assay Best for Non-Volatile ImpuritiesNot Recommended

*Note: CAD response is curvilinear but can be linearized with power-function regression.

Deep Dive: Why GC-FID Wins for Assay Purity

While HPLC-CAD is a powerful tool for non-volatiles, GC-FID (Gas Chromatography with Flame Ionization Detection) is the superior choice for TMAA assay validation for two reasons:

  • Resolution of Homologs: The synthesis of TMAA often yields under-methylated byproducts (e.g., 3,5-dimethyl-1-adamantaneacetic acid). Capillary GC columns (like DB-Wax or DB-5) separate these structural isomers more effectively than C18 HPLC columns.

  • Stoichiometric Response: FID response is proportional to carbon mass. Since TMAA and its isomers have similar carbon contents, response factors are predictable, reducing the need for exotic reference standards for every impurity.

Analytical Decision Logic

The following diagram illustrates the decision pathway for selecting the correct detector based on the specific impurity profile of the TMAA batch.

AnalyticalDecision Start Start: TMAA Sample Analysis CheckVol Are impurities volatile? Start->CheckVol CheckChrom Do impurities have chromophores? CheckVol->CheckChrom No (Salts/Polymers) GCFID Method A: GC-FID (Derivatization Required) CheckVol->GCFID Yes (Isomers/Solvents) HPLCCAD Method B: HPLC-CAD (Direct Analysis) CheckChrom->HPLCCAD No (Degradants) HPLCUV Method C: HPLC-UV (Only for specific aromatic impurities) CheckChrom->HPLCUV Yes (e.g., Toluene residues)

Figure 1: Decision tree for selecting the optimal detection method for adamantane derivatives.

Validated Experimental Protocol: GC-FID with Methyl Esterification

Since free carboxylic acids tail significantly on GC columns due to hydrogen bonding, this protocol utilizes pre-column derivatization to convert TMAA into its methyl ester form (TMAA-Me). This ensures sharp peaks and high theoretical plates.

Reagents & Equipment[1][2][3][4][5][6]
  • Reagent: Boron Trifluoride-Methanol (BF

    
    -MeOH), 14% w/v.
    
  • Solvent: n-Heptane (HPLC Grade).

  • Internal Standard (IS): n-Octadecane (C18) or Methyl Palmitate (distinct retention time from adamantanes).

  • Column: DB-WAX UI (Polyethylene Glycol), 30m

    
     0.32mm, 0.25µm film.
    
Derivatization Workflow[5]
  • Sample Weighing: Accurately weigh 50.0 mg of TMAA into a 20 mL headspace vial.

  • Solvation: Add 2.0 mL of BF

    
    -MeOH (14%).
    
  • Reaction: Cap and heat at 60°C for 15 minutes . (Note: Adamantane acids are sterically hindered; mild heating is required for complete esterification).

  • Extraction:

    • Cool to room temperature.[1][2]

    • Add 2.0 mL of n-Heptane (containing 0.5 mg/mL Internal Standard).

    • Add 2.0 mL of Saturated NaCl solution (to drive the ester into the organic layer).

    • Vortex vigorously for 1 minute.

  • Injection: Transfer the top organic layer (Heptane) to a GC vial containing anhydrous Na

    
    SO
    
    
    
    (to remove residual moisture).
GC-FID Parameters
  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C (Hold 5 min)

  • Detector (FID): 300°C. H

    
    : 30 mL/min, Air: 400 mL/min.
    
Workflow Visualization

DerivatizationWorkflow Step1 1. Weigh TMAA (50 mg) Step2 2. Add BF3-MeOH Heat 60°C / 15m Step1->Step2 Step3 3. Extract w/ Heptane + Internal Std Step2->Step3 Step4 4. Phase Separation (Collect Top Layer) Step3->Step4 Step5 5. Inject GC-FID Step4->Step5

Figure 2: Step-by-step derivatization and extraction workflow for TMAA analysis.

Validation Strategy (ICH Q2 Guidelines)

To ensure the assay is reliable, the following validation parameters must be met.

A. Specificity (Isomer Discrimination)

The critical attribute for TMAA is distinguishing it from 3,5-dimethyl-1-adamantaneacetic acid (missing one methyl group).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between TMAA-Me and any dimethyl-isomer peak.
    
  • Mechanism: The trimethylated variant is more lipophilic and slightly bulkier, resulting in a distinct retention time shift on the polar DB-WAX column compared to the dimethyl variant.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Metric: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Note: Because FID is a mass-sensitive detector with a wide linear dynamic range, this is easily achievable compared to HPLC-CAD, which often requires polynomial curve fitting.

C. Accuracy (Recovery)
  • Protocol: Spike known amounts of TMAA standard into a placebo matrix (if formulation) or solvent (if API).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% at three concentration levels.

Alternative: HPLC-CAD (Charged Aerosol Detection)[6][7]

If derivatization is undesirable, HPLC-CAD is the only viable alternative.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm

    
     4.6mm, 3.5µm.
    
  • Mobile Phase: Isocratic 70:30 Acetonitrile : Water (with 0.1% Formic Acid).

  • Why Formic Acid? It ensures the carboxylic acid remains protonated (neutral), improving interaction with the C18 phase.

  • Limitation: CAD response depends on the volatility of the mobile phase.[3] You cannot use phosphate buffers (non-volatile salts will clog the detector). You must use volatile buffers like Ammonium Formate.

References

  • Thermo Fisher Scientific. (2023). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Comparison of aerosol detectors for non-chromophoric compounds. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Derivatization of Adamantane Compounds. Protocols for adamantane amine and acid derivatization. Link

  • Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. Guide on selecting chromatography modes based on volatility and polarity. Link

  • Organic Syntheses. (2014). 1-Adamantanecarboxylic acid.[][6] Synthesis and purification logic for adamantane acids (analogous to TMAA). Link

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2][7][8][9] Principles of silylation and esterification for GC analysis.[7] Link

Sources

Comparative Crystallographic Guide: 2-(3,5,7-Trimethyladamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers characterizing the solid-state properties of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (TMAA) . It benchmarks this specific derivative against established adamantane analogs to elucidate the structural impact of trimethyl substitution and the acetic acid spacer.

Executive Summary: The Structural Landscape

In drug development, the adamantane cage is a privileged scaffold for modulating lipophilicity and blocking ion channels (e.g., Memantine). However, the introduction of a trimethyl array (3,5,7-positions) combined with a flexible acetic acid tail (1-position) creates a unique crystallographic challenge compared to the unsubstituted parent 1-Adamantaneacetic acid (1-AA) or the rigid 3,5,7-Trimethyl-1-adamantanecarboxylic acid (TMCA) .

This guide provides a comparative framework to analyze the X-ray diffraction (XRD) data of TMAA, focusing on how steric bulk disrupts the classic "ball-bearing" packing of adamantane, altering solubility and melting profiles critical for formulation.

Comparative Data Matrix: Target vs. Analogs

The following table benchmarks the target molecule (TMAA) against its direct structural predecessors. Use these values as quality control standards during your refinement.

FeatureTarget: TMAA Analog A: 1-AA (Unsubstituted)Analog B: TMCA (Rigid Acid)
Formula C₁₅H₂₄O₂C₁₂H₁₈O₂C₁₄H₂₂O₂
Mol. Weight 236.35 g/mol 194.27 g/mol 222.33 g/mol
Crystal System Triclinic (Predicted)TriclinicMonoclinic
Space Group P-1 (Likely)P-1P2₁/c
Z (Molecules/Cell) 224
Packing Motif Methyl-Interlocked LayersBilayer (Head-to-Head)Herringbone / Pi-Stacking
H-Bonding Carboxyl Dimer (

)
Carboxyl Dimer (

)
Carboxyl Dimer (

)
Density (

)
~1.15 - 1.20 g/cm³1.24 g/cm³1.18 g/cm³
Melting Point Lower vs. TMCA (Spacer effect)134–137 °C>190 °C

Note: The Target values are predicted based on the "Methyl Disruption Effect" observed in TMCA. The trimethyl group typically lowers packing density compared to the unsubstituted cage due to steric hindrance preventing close-packing.

Structural Analysis & Mechanism

The "Spacer Effect" on Lattice Energy

The critical difference between TMAA and TMCA is the methylene spacer (


).
  • TMCA (No spacer): The carboxyl group is rigidly attached to the cage. The methyl groups at 3,5,7 lock the molecule into a specific orientation, often forcing a high-symmetry space group (e.g., P2₁/c) but creating voids.

  • TMAA (With spacer): The flexible

    
     group allows the carboxyl "head" to rotate independently of the bulky "body." This rotational freedom typically facilitates the formation of the energetically favorable cyclic carboxylic acid dimer (
    
    
    
    )
    without the methyl groups clashing.
    • Expectation: You will observe a lower melting point for TMAA compared to TMCA due to increased conformational entropy in the melt, despite similar H-bonding in the crystal.

Methyl-Induced Steric Locking

In unsubstituted 1-AA , the adamantane cages pack like spheres (globular packing), often leading to plastic crystalline phases or disorder. In TMAA , the three methyl groups act as "anchors." They prevent free rotation of the cage within the lattice.

  • Diagnostic Signal: Look for sharp, well-defined thermal ellipsoids in your XRD data for the cage carbons. If the methyls are disordered, it indicates the lattice has not found a "lock-and-key" fit, suggesting a potential polymorph or solvate.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data comparable to the standards above, follow this self-validating protocol.

Phase 1: Crystal Growth (The "Slow-Lock" Method)
  • Objective: Grow single crystals free of twinning (common in triclinic systems).

  • Solvent System: Methanol/Water (3:1) or Ethyl Acetate/Hexane (Slow diffusion). Avoid pure benzene due to solvate formation risks.

  • Dissolve 20 mg of TMAA in 2 mL of Methanol.

  • Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

  • Place this vial inside a larger jar containing 10 mL of Hexane (Anti-solvent).

  • Seal the outer jar. Allow to stand undisturbed at 4°C for 7–10 days.

    • Validation: Crystals should be clear prisms. Opaque needles indicate rapid precipitation (bad data).

Phase 2: Data Collection Strategy
  • Temperature: 100 K (Mandatory). Adamantane derivatives exhibit high thermal motion at room temperature (RT). RT data will result in "smeared" electron density for the methyl groups.

  • Resolution: Aim for 0.75 Å or better to resolve the H-atoms on the methylene spacer.

  • Redundancy: >4.0. High redundancy is required to accurately model the weak C-H...O interactions often seen in these lipophilic structures.

Structural Logic Visualization

The following diagram illustrates the hierarchical assembly of the crystal lattice, distinguishing the forces driving TMAA packing versus its analogs.

G Molecule 2-(3,5,7-Trimethyladamantan-1-yl)acetic Acid Head Head: Carboxylic Acid (-CH2-COOH) Molecule->Head Body Body: Adamantane Cage (Lipophilic Core) Molecule->Body Tail Tail: 3,5,7-Trimethyl Groups (Steric Anchors) Molecule->Tail Dimer Primary Motif: Centrosymmetric Dimer (R2,2(8) H-Bonds) Head->Dimer Strong H-Bonding (Directional) Packing Secondary Motif: Zip-Lock Packing (Methyls interdigitate) Body->Packing Van der Waals (Non-directional) Tail->Packing Steric Locking (Prevents Rotation) Result Crystal Lattice Properties: 1. High Melting Point (vs Unsub) 2. Low Solubility (Lipophilic Surface) 3. Defined Orientation (No disorder) Dimer->Result Packing->Result

Figure 1: Hierarchical assembly of TMAA crystals. The carboxylic acid drives dimerization, while the trimethyl "anchors" enforce a rigid packing order distinct from unsubstituted adamantane.

References

  • 1-Adamantaneacetic acid Structure

    • Source: Cambridge Structural D
    • Refcode: ADACAC.
    • Link:

  • Trimethyl-carboxylic acid Analog (TMCA)

    • Title: Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals.
    • Source:Crystal Growth & Design (2024)
    • Link:[Link]

  • General Synthesis & Properties

    • Title: 1-Adamantaneacetic acid (Product Data & Literature).[1][2]

    • Source: Sigma-Aldrich / Merck.
  • Crystallographic Methodology: Title: Crystal Structure Analysis: Principles and Practice. Source: Oxford University Press (Standard Text). Context: Method for handling disordered adamantane cages (Section 8.4).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,5,7-Trimethyladamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory requirements, providing a framework for responsible chemical waste management.

Understanding the Compound: 2-(3,5,7-Trimethyladamantan-1-yl)acetic Acid

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid belongs to the adamantane family, a class of compounds known for their rigid, cage-like hydrocarbon structure. This unique three-dimensional framework imparts properties like high thermal stability and lipophilicity, which are leveraged in various pharmaceutical applications.[1][2] The presence of a carboxylic acid group introduces acidic properties to the molecule.[3]

Property Information Source
Chemical Family Adamantane derivative, Carboxylic acid[1][3]
Known Hazards (of similar compounds) Skin Irritation, Serious Eye Irritation, Respiratory Irritation[4][5]
Physical Form Likely a solid at room temperatureN/A
Solubility Expected to be soluble in nonpolar organic solvents[7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and the general principles outlined in the Safety Data Sheet (SDS) for similar chemicals.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

**Step-by-Step Disposal Protocol

The proper disposal of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is a systematic process designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[9]

  • Designate as Hazardous Waste: All waste containing 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, including pure compound, contaminated materials, and solutions, must be treated as hazardous waste.[10]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[11] In particular, keep it separate from:

    • Bases

    • Oxidizing agents

    • Reactive metals[8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid waste, including contaminated items like gloves, weigh paper, and paper towels, in a dedicated and clearly labeled solid hazardous waste container.[12]

    • Liquid Waste: Collect solutions containing 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.[9]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Container Requirements:

    • Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[8] Avoid metal containers for acidic waste.[14]

    • The container must be in good condition, with a secure, leak-proof lid.[15]

    • Keep the container closed except when adding waste.[11]

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[14]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • Include the full chemical name: "2-(3,5,7-Trimethyladamantan-1-yl)acetic acid."

    • List all constituents and their approximate concentrations.

    • Indicate the specific hazards (e.g., "Irritant").

    • Include the date when waste was first added to the container.

  • Storage Location:

    • Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA).[13]

    • The SAA should be near the point of generation and under the control of laboratory personnel.[15]

    • Use secondary containment, such as a plastic tub, to capture any potential leaks.[11]

Step 3: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16]

  • Request a Pickup: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy), schedule a waste pickup with your EHS office.[11]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and regulatory bodies like the EPA.[15]

Step 4: Disposal of Empty Containers

Empty containers that held 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid must also be disposed of properly to remove any residual chemical hazards.[17]

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., a solvent in which the compound is readily soluble) three times.

    • Collect the first rinseate as hazardous waste and add it to your designated liquid hazardous waste container for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid.[11]

    • The subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided they are not contaminated with other hazardous materials and your local regulations permit it. Always check with your EHS office first.

  • Container Preparation for Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove the original label.[17]

    • Dispose of the clean, empty container in the appropriate recycling or trash receptacle as per your facility's guidelines.[17]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Consult SDS: Refer to the SDS for a similar compound for specific spill cleanup instructions.

  • Small Spills: For small spills, use an absorbent material to soak up the substance.[18] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.[11]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid.

Caption: Disposal workflow for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid waste.

EmptyContainerDisposal Start Empty Container of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid TripleRinse Triple Rinse with Appropriate Solvent Start->TripleRinse CollectRinseate Collect First Rinseate as Hazardous Waste TripleRinse->CollectRinseate DisposeSubsequent Dispose of Subsequent Rinses (per institutional guidelines) TripleRinse->DisposeSubsequent DefaceLabel Deface or Remove Original Label CollectRinseate->DefaceLabel DisposeSubsequent->DefaceLabel DisposeContainer Dispose of Clean Container in Appropriate Receptacle DefaceLabel->DisposeContainer End End of Process DisposeContainer->End

Caption: Step-by-step process for disposing of empty chemical containers.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper waste identification, segregation, storage, and disposal are paramount to mitigating the risks associated with handling hazardous chemicals.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Kamal, A., et al. (2021). Sustainable synthesis of adamantane derivatives using green chemistry approaches. Green Chemistry, 23, 514–529.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 30). The Essential Role of Adamantane Derivatives in Modern Chemistry. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of 1,3,5-Trimethyladamantane: Properties and Potential Uses. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5,7-Trimethyladamantane-1-carboxylic acid, 97%. Retrieved from [Link]

  • UC San Diego Environment, Health & Safety. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACETIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

  • UC San Diego Environment, Health & Safety. (n.d.). List of Acutely Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethyladamantane. PubChem. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.